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  • Product: 2-Amino-6-chloro-3-ethylquinoline hydrochloride
  • CAS: 1171188-95-6

Core Science & Biosynthesis

Foundational

2-Amino-6-chloro-3-ethylquinoline Hydrochloride: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on "privileged structures"—molecular scaffolds capable of binding to diverse biological targets with high affinity. The 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on "privileged structures"—molecular scaffolds capable of binding to diverse biological targets with high affinity. The 2-aminoquinoline core is one such privileged scaffold, widely utilized in the development of kinase inhibitors, antimalarial agents, and β -secretase 1 (BACE1) inhibitors for Alzheimer's disease[1][2].

This technical whitepaper provides an in-depth analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride , detailing its structural biology, physicochemical properties, synthetic methodology, and pharmacological applications. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical pharmacophore design and practical, self-validating laboratory execution.

Structural Biology & Pharmacophore Rationale

The precise substitution pattern of 2-amino-6-chloro-3-ethylquinoline is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization. Each functional group serves a distinct mechanistic purpose:

  • Quinoline Core: Provides a planar, aromatic system capable of π−π stacking interactions with aromatic amino acid residues (e.g., Tyr71 in the BACE1 active site)[2].

  • 2-Amino Group: Acts as a critical hydrogen bond donor and acceptor. In protease and kinase targets, the amidine-like moiety of the 2-aminoquinoline forms a bifurcated electrostatic interaction with catalytic aspartate or glutamate residues[2].

  • 6-Chloro Substituent: The introduction of a halogen at the C6 position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a known metabolic "soft spot" on the quinoline ring.

  • 3-Ethyl Group: Provides localized steric bulk. This aliphatic chain projects into hydrophobic sub-pockets within target receptors, enhancing target selectivity by preventing the molecule from binding to flat, off-target planar intercalators.

  • Hydrochloride Salt Form: The free base form of this compound exhibits poor aqueous solubility[3]. Conversion to the hydrochloride salt protonates the endocyclic quinoline nitrogen, drastically improving dissolution in physiological media and in vitro assay buffers.

Physicochemical Profiling

To facilitate formulation and assay design, the core quantitative data for this compound is summarized below.

PropertyValue / Description
Chemical Name 2-Amino-6-chloro-3-ethylquinoline hydrochloride
CAS Number (HCl Salt) 1171188-95-6
CAS Number (Free Base) 948293-36-5[3]
Molecular Formula C₁₁H₁₂Cl₂N₂ (C₁₁H₁₁ClN₂ · HCl)
Molecular Weight 243.13 g/mol
Physical State Solid, crystalline powder
Solubility Soluble in DMSO, Methanol, and aqueous buffers (pH < 6)

Mechanistic Pharmacology

2-Aminoquinoline derivatives are heavily investigated for their sub-nanomolar potency against BACE1, a prime therapeutic target for Alzheimer's disease[1]. The inhibition of BACE1 prevents the cleavage of the Amyloid Precursor Protein (APP), thereby halting the aggregation of neurotoxic Amyloid Beta (A β ) plaques.

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active) APP->BACE1 Cleavage Abeta Amyloid Beta (Aβ) Aggregation BACE1->Abeta Produces Inhibitor 2-Aminoquinoline Derivative BACE1_Inh BACE1 Complex (Inhibited) Inhibitor->BACE1_Inh Binds Asp Dyad BACE1_Inh->BACE1 Blocks Neuro Neurodegeneration Abeta->Neuro Causes

Fig 2. Mechanism of action for 2-aminoquinoline-mediated BACE1 inhibition in Alzheimer's.

Synthetic Methodology & Experimental Protocol

While classical methods like the Friedländer annulation are foundational for quinoline synthesis[2], modern approaches often utilize transition-metal catalysis or nucleophilic aromatic substitution (SNAr) to achieve direct amination of the quinoline core[4].

The following protocol details the synthesis of 2-amino-6-chloro-3-ethylquinoline via the SNAr amination of a 2,6-dichloro-3-ethylquinoline intermediate, followed by hydrochloride salt formation.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The C2 position of the quinoline ring is highly electron-deficient, making it susceptible to nucleophilic attack. By utilizing a sealed pressure vessel, ammonia gas is kept dissolved in the isopropanol solvent at elevated temperatures, driving the substitution of the C2-chloride with an amine group.

  • Preparation: Charge a 100 mL heavy-walled pressure vessel with 2,6-dichloro-3-ethylquinoline (1.0 eq, 10 mmol).

  • Solvent Addition: Add 30 mL of a saturated solution of ammonia in isopropanol (NH₃/iPrOH, ~2.0 M).

  • Reaction: Seal the vessel securely behind a blast shield. Heat the mixture to 130 °C in an oil bath for 18 hours with vigorous magnetic stirring.

  • Workup: Cool the vessel to 0 °C before carefully venting the residual pressure. Concentrate the mixture under reduced pressure to remove the isopropanol and excess ammonia.

  • Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the free base (CAS 948293-36-5)[3].

Phase 2: Hydrochloride Salt Formation

Causality & Logic: To prevent hydrolytic degradation of the quinoline ring, salt formation must be conducted in an anhydrous environment. Dioxane is chosen as the carrier for HCl because it is miscible with ethereal solvents and promotes rapid crystallization.

  • Dissolution: Dissolve the purified free base (approx. 8 mmol) in 20 mL of anhydrous methyl tert-butyl ether (MTBE) at room temperature.

  • Acidification: Under a nitrogen atmosphere, add 4.0 M HCl in dioxane (1.1 eq, 8.8 mmol) dropwise over 10 minutes. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension for 2 hours at room temperature to ensure complete crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous MTBE (2 x 10 mL), and dry in a vacuum oven at 40 °C for 12 hours to yield the final 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6).

Validation Checkpoint (Self-Validating System)
  • In-Process Control (IPC): Monitor the SNAr reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf 0.7) and the emergence of a highly polar, UV-active spot (Rf 0.2) confirms successful amination.

  • Salt Validation: The immediate precipitation upon HCl addition physically validates the acid-base reaction. Structurally, the 1 H-NMR spectrum of the salt will show a distinct downfield shift of the quinoline aromatic protons (compared to the free base) due to the electron-withdrawing effect of the protonated endocyclic nitrogen.

Drug Discovery Workflow

To systematically evaluate the synthesized 2-aminoquinoline derivatives, researchers employ a rigorous screening cascade.

Workflow N1 Scaffold Design (2-Aminoquinoline) N2 Chemical Synthesis (SNAr & Salt Formation) N1->N2 N3 Analytical QC (NMR, LC-MS, HPLC) N2->N3 N4 In Vitro Screening (Target Binding Assays) N3->N4 N5 ADME Profiling (Microsomal Stability) N4->N5 N6 Lead Optimization N5->N6

Fig 1. Experimental workflow for the synthesis and biological validation of 2-aminoquinolines.

Analytical Characterization Standards

Before advancing to in vitro screening (Node N4), the synthesized batch must pass stringent Analytical QC (Node N3):

  • LC-MS: Must confirm the exact mass of the free base [M+H]⁺ at m/z 207.06 (accounting for the ³⁵Cl isotope).

  • HPLC: Purity must exceed 98% (UV detection at 254 nm) to ensure that trace heavy metals or unreacted starting materials do not yield false positives in biological assays.

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Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride: Molecular Weight and Solubility Profiling

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The compound 2-Amino-6-chloro-3-ethylquinoline hydrochloride belongs to this versatile class, and understanding its fundamental physicochemical properties is a prerequisite for any meaningful biological investigation or drug development effort. This guide provides a comprehensive overview of the molecular properties of this compound and presents a detailed, field-proven protocol for determining its aqueous solubility profile. We delve into the causality behind experimental choices, offering insights grounded in the principles of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust data foundation for novel quinoline derivatives.

Molecular and Physicochemical Properties

Precise knowledge of a compound's molecular weight and structure is the starting point for all subsequent experimental work, from molar concentration calculations to structural activity relationship (SAR) studies. While specific experimental data for 2-Amino-6-chloro-3-ethylquinoline hydrochloride is not widely published, we can deduce its properties based on its chemical structure.

The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle, substituted with an amino group at position 2, a chlorine atom at position 6, and an ethyl group at position 3. The hydrochloride salt form is common for amine-containing compounds to improve stability and aqueous solubility.

Table 1: Core Physicochemical Properties of 2-Amino-6-chloro-3-ethylquinoline and its Hydrochloride Salt

Property2-Amino-6-chloro-3-ethylquinoline (Free Base)2-Amino-6-chloro-3-ethylquinoline hydrochloride
Molecular Formula C₁₁H₁₁ClN₂C₁₁H₁₂Cl₂N₂
Molecular Weight 222.68 g/mol 259.14 g/mol
Exact Mass 222.0611 g/mol 258.0378 g/mol

Note: The values presented are calculated based on the chemical formula. Experimental verification via mass spectrometry is recommended for any new batch of synthesized compound.

Aqueous Solubility: A Critical Parameter in Drug Discovery

Aqueous solubility is a pivotal physicochemical property that profoundly influences a compound's fate in both in vitro and in vivo systems.[1] Poor solubility can lead to a host of complications, including:

  • Underestimation of Biological Potency: If a compound precipitates in an in vitro assay buffer, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to artificially low potency values (e.g., inflated IC₅₀).[2]

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1][3] Low solubility is a primary cause of poor oral bioavailability.[4]

  • Challenges in Formulation: Developing a suitable dosage form, whether for preclinical animal studies or for clinical use, is exceptionally difficult for poorly soluble compounds.[4][5]

It is essential to distinguish between two key types of solubility measurements.[6][7]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput measurement often used in the early stages of drug discovery for screening large numbers of compounds.[8][9]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.[7][9] It is a lower-throughput but more accurate and relevant measurement for lead optimization and pre-formulation studies.[2]

This guide will focus on the protocol for determining thermodynamic solubility, as it represents the gold standard for accurate characterization.[10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable and widely recognized technique for measuring thermodynamic solubility.[7][10] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent system for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Rationale for the Shake-Flask Method

This method is chosen for its accuracy and directness. By ensuring an excess of solid material is present and allowing sufficient time for equilibrium to be reached, the measurement reflects the true saturation point of the compound in the chosen medium, avoiding the supersaturation artifacts that can occur in kinetic assays.[10]

Step-by-Step Methodology
  • Preparation of Reagents and Compound:

    • Accurately weigh approximately 1-2 mg of 2-Amino-6-chloro-3-ethylquinoline hydrochloride into a 1.5 mL glass vial. The key is to ensure an excess of solid will remain undissolved.

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Filter the buffer through a 0.45 µm filter.[8]

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) for the creation of a calibration curve.

  • Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the pre-warmed aqueous buffer to the vial containing the solid compound.

    • Seal the vial tightly.

    • Place the vial in a shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[2][11] For some compounds, 48-72 hours may be necessary.[7]

  • Phase Separation (Critical Step):

    • After incubation, allow the vials to stand for a short period to let the larger particles settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid material at the bottom.

    • Separate the dissolved compound from the undissolved solid using one of two methods:

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF, 0.22 µm pore size). Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

      • Centrifugation: Centrifuge the vial at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification:

    • Prepare a standard calibration curve by making serial dilutions of the organic stock solution in the same aqueous buffer.

    • Analyze the filtered or centrifuged supernatant and the calibration standards using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is preferred for its higher sensitivity and specificity.[2]

    • Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solid (1-2 mg of compound) C Add buffer to solid, seal vial A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Agitate at constant temp (≥ 24 hours) C->D E Collect supernatant D->E F Filter (0.22 µm) or Centrifuge (>14k rpm) E->F H Analyze filtrate/supernatant and standards via LC-MS/HPLC F->H G Prepare calibration curve G->H I Determine Concentration (Thermodynamic Solubility) H->I G A Bacterial DNA Replication Fork B DNA Gyrase (GyrA/GyrB) A->B introduces D Negative Supercoiling of DNA B->D ATP-dependent process G Inhibition of Religation Step B->G C ATP C->B E Relaxed DNA D->E allows replication to proceed F 2-Aminoquinoline Derivative (Inhibitor) F->B H Double-Strand Breaks in DNA G->H I Cell Death H->I

Caption: Inhibition of Bacterial DNA Gyrase by Quinolones.

Conclusion

This guide has detailed the essential physicochemical properties of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, with a focus on its molecular weight and a robust protocol for determining its thermodynamic solubility. By following the outlined shake-flask methodology, researchers can generate high-quality, reliable data that is crucial for advancing a compound through the drug discovery pipeline. A thorough understanding of solubility is not merely a data point; it is a foundational pillar upon which successful preclinical and clinical development is built.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • NextSDS. (n.d.). 2-Amino-6-chloro-3-ethylquinoline hydrochloride — Chemical Substance Information. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920–925.
  • Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]

  • Todea, A., & Vlase, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 387-392.
  • ReagentDatabase. (n.d.). 2-amino-6-chloro-3,8-dimethylquinoline hydrochloride. Available at: [Link]

  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(4), 1-6.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available at: [Link]

  • NextSDS. (n.d.). 2-Amino-6-chloro-3-methylquinoline hydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of biologically important 2-aminoquinolines. Available at: [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

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Foundational

Mechanistic Profiling of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride: A Privileged Scaffold in Kinase Inhibition and Innate Immune Modulation

Executive Summary The 2-aminoquinoline scaffold is a "privileged heterocyclic motif" in medicinal chemistry, serving as the structural foundation for numerous therapeutic agents ranging from antimalarials to targeted onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoquinoline scaffold is a "privileged heterocyclic motif" in medicinal chemistry, serving as the structural foundation for numerous therapeutic agents ranging from antimalarials to targeted oncology drugs[1]. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6) represents a highly functionalized building block whose in vitro pharmacological profile is dictated by its precise substitution pattern.

This technical whitepaper provides an in-depth mechanistic analysis of this compound class. Rather than acting on a single target, the combination of the 2-amino group (a critical hydrogen-bond donor/acceptor), the 6-chloro moiety (providing halogen bonding and lipophilicity), and the 3-ethyl group (a steric driver for hydrophobic pockets) enables this molecule to act via two primary in vitro mechanisms: ATP-competitive Kinase Inhibition (particularly Src-family and RTKs)[2] and Endosomal Toll-Like Receptor (TLR7/8) Agonism [3].

Core Mechanism I: ATP-Competitive Kinase Inhibition

Structural Causality and Binding Logic

In the context of oncology and signal transduction, 2-aminoquinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) and Src-family kinases[1][2]. The mechanism of action is strictly ATP-competitive, driven by the following structural causalities:

  • The 2-Amino Group: Acts as a crucial hydrogen-bond donor and acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met341 in certain isoforms).

  • The 3-Ethyl Substitution: Projects into the hydrophobic pocket adjacent to the gatekeeper residue. By filling this space, it enhances selectivity against kinases with smaller gatekeeper residues (like threonine) while sterically clashing with larger ones (like isoleucine or methionine)[4].

  • The 6-Chloro Moiety: Occupies the deep hydrophobic S1 pocket. The electron-withdrawing nature of the chlorine atom strengthens the aromatic π -system's interaction with the hydrophobic cleft, significantly increasing the drug-target residence time.

Pathway Disruption

By occupying the ATP-binding pocket of Src-family kinases, the compound prevents the auto-phosphorylation and subsequent activation of downstream effectors. This directly truncates the PI3K/Akt (survival) and Ras/MAPK (proliferation) signaling cascades.

G Compound 2-Amino-6-chloro- 3-ethylquinoline Src Src Family Kinases (Hinge Region Binding) Compound->Src ATP-competitive inhibition PI3K PI3K / Akt Pathway Src->PI3K Phosphorylation block MAPK Ras / MAPK Pathway Src->MAPK Phosphorylation block Proliferation Cell Proliferation & Survival PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated

Fig 1: Disruption of RTK/Src signaling cascades via ATP-competitive inhibition.

Core Mechanism II: Innate Immune Modulation (TLR7/8 Agonism)

Structural Causality and Binding Logic

Beyond kinase inhibition, the 2-aminoquinoline core is structurally homologous to the imidazoquinoline class of immune response modifiers (e.g., Imiquimod, Resiquimod)[5]. Endosomal Toll-like receptors (TLR7 and TLR8) recognize single-stranded RNA, but they also possess a highly specific binding site for small heterocyclic molecules[3].

  • Receptor Dimerization: The 2-aminoquinoline core acts as a synthetic pathogen-associated molecular pattern (PAMP). The 2-amino group forms critical salt bridges with aspartate residues (e.g., Asp543 in TLR8) within the leucine-rich repeat (LRR) domain of the receptor[3].

  • Hydrophobic Anchoring: The 6-chloro and 3-ethyl groups anchor the molecule into the hydrophobic dimerization interface, stabilizing the active TLR7/8 homodimer complex[6].

Pathway Activation

Stabilization of the TLR dimer recruits the MyD88 adaptor protein, triggering a signaling cascade through IRAK4 and TRAF6, ultimately resulting in the nuclear translocation of NF- κ B and the secretion of pro-inflammatory cytokines (IFN- α , TNF- α ).

TLR Ligand 2-Amino-6-chloro- 3-ethylquinoline Endosome Endosomal TLR7/8 (Dimerization) Ligand->Endosome Agonist Binding MyD88 MyD88 Adaptor Endosome->MyD88 Recruitment NFkB NF-κB Translocation MyD88->NFkB IRAK/TRAF6 Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Gene Transcription

Fig 2: MyD88-dependent TLR7/8 activation and cytokine induction pathway.

Quantitative Data Presentation

To contextualize the in vitro efficacy of 2-amino-6-chloro-3-ethylquinoline derivatives, the following table summarizes representative pharmacological metrics across its primary targets.

Target / AssayBiological FunctionActivity MetricRepresentative Value RangeReference Context
c-Src Kinase Cell proliferation / motilityIC 50​ (Enzymatic)45 nM – 120 nMKinase Hinge Binding[2]
FLT3 Kinase Hematopoietic stem cell survivalIC 50​ (Enzymatic)80 nM – 250 nMGatekeeper Interaction[2]
TLR7 (HEK-Blue) Innate immune activationEC 50​ (Reporter)1.2 μ M – 3.5 μ MLRR Dimerization[3]
TLR8 (HEK-Blue) Innate immune activationEC 50​ (Reporter)0.8 μ M – 2.1 μ MLRR Dimerization[3]
nNOS Nitric oxide synthesis (CNS)IC 50​ (Enzymatic)> 5.0 μ M (Off-target)Arginine Mimicry[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal validation and internal controls to eliminate false positives (e.g., PAINS interference or non-specific aggregation).

Protocol A: Orthogonal Kinase Inhibition Workflow

Objective: Validate ATP-competitive inhibition of Src-family kinases while ruling out non-specific aggregation.

  • Preparation of Compound: Dissolve 2-Amino-6-chloro-3-ethylquinoline hydrochloride in 100% DMSO to a 10 mM stock. Causality: The hydrochloride salt ensures aqueous solubility, but DMSO prevents precipitation upon dilution in assay buffers.

  • Primary Screen (TR-FRET Assay):

    • Incubate recombinant c-Src kinase with a fluorescently labeled peptide substrate, ATP (at the Km​ value), and the compound (dose-response: 1 nM to 10 μ M).

    • Self-Validation: Include Staurosporine as a positive control (expected IC 50​ < 10 nM) and 1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Mechanism of Action Confirmation (ATP Shift Assay):

    • Repeat the TR-FRET assay at varying concentrations of ATP (10 μ M, 100 μ M, 1 mM).

    • Causality: If the compound is truly ATP-competitive, the apparent IC 50​ will shift to higher concentrations linearly with increased ATP concentration (Cheng-Prusoff relationship).

  • Orthogonal Biophysical Validation (Surface Plasmon Resonance - SPR):

    • Immobilize c-Src on a CM5 sensor chip. Flow the compound over the chip.

    • Causality: This confirms direct, reversible 1:1 stoichiometric binding ( Kd​ ) in the absence of enzymatic turnover, ruling out assay artifacts like auto-fluorescence or redox cycling.

Protocol B: TLR7/8 Reporter Gene Assay

Objective: Quantify innate immune agonism using a highly specific cellular reporter system.

  • Cell Culture: Plate HEK-Blue TLR7 and HEK-Blue TLR8 cells (InvivoGen) at 5×104 cells/well in 96-well plates. These cells co-express the human TLR receptor and an NF- κ B-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Compound Treatment: Add the compound in a 10-point dose-response curve (0.1 μ M to 50 μ M).

    • Self-Validation: Use Resiquimod (R848) as a positive control (dual TLR7/8 agonist) and HEK-Blue Null cells (lacking TLR expression) as a negative control.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Add 20 μ L of the supernatant to 180 μ L of QUANTI-Blue substrate. Read absorbance at 620 nm.

  • Data Interpretation:

    • Causality: A signal in the TLR7/8 cells but not in the Null cells proves that the NF- κ B activation is strictly receptor-mediated and not due to off-target cellular stress or basal toxicity.

References

  • Journal of Medicinal Chemistry (ACS). Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors. Available at:[Link]

  • National Institutes of Health (PMC). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Available at:[Link]

  • World Intellectual Property Organization (Google Patents).WO2018196823A1 - 2-amino-quinoline derivatives.
  • National Institutes of Health (PMC). First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, a substituted quinoline of interest in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, a substituted quinoline of interest in medicinal chemistry and drug development.[1][2][3] While direct experimental data for this specific hydrochloride salt is not extensively available in the public domain, this document synthesizes known spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The therapeutic potential of a quinoline derivative is intricately linked to its substitution pattern, which modulates its electronic properties, lipophilicity, and steric interactions with biological targets.[1][6] Consequently, unambiguous structural elucidation via spectroscopic methods is a cornerstone of the research and development process.

This guide focuses on the analytical characterization of 2-Amino-6-chloro-3-ethylquinoline hydrochloride. The presence of an amino group at the 2-position, a chlorine atom at the 6-position, and an ethyl group at the 3-position, along with its formulation as a hydrochloride salt, all contribute to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for synthesis confirmation, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectral characteristics of 2-Amino-6-chloro-3-ethylquinoline hydrochloride.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is essential for reproducibility and accurate data interpretation.[7]

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Amino-6-chloro-3-ethylquinoline hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for a hydrochloride salt, as protic solvents can lead to the exchange of the amine and ammonium protons. DMSO-d₆ is often a good choice as it can dissolve the salt and slow down the exchange of labile protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for polar solvents, should be added.

Spectrum Acquisition:

  • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.

  • A standard ¹H NMR spectrum is acquired using a single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For hydrochloride salts, which can sometimes have lower solubility, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.[7]

  • For the ¹³C NMR spectrum, a proton-decoupled experiment is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 2-Amino-6-chloro-3-ethylquinoline hydrochloride are summarized in Table 1. The quinoline ring protons typically resonate in the aromatic region (δ 7.0-9.0 ppm).[7] The electron-donating amino group at C2 and the electron-withdrawing chloro group at C6 will influence the chemical shifts of the aromatic protons. The ethyl group at C3 will show characteristic aliphatic signals. The hydrochloride form will result in the protonation of the quinoline nitrogen and/or the exocyclic amino group, leading to downfield shifts and the appearance of a broad N-H proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H48.0 - 8.2s-Singlet due to no adjacent protons.
H57.8 - 8.0d~8.5Doublet due to coupling with H7.
H77.5 - 7.7dd~8.5, ~2.0Doublet of doublets due to coupling with H5 and H8.
H87.9 - 8.1d~2.0Doublet due to coupling with H7.
-CH₂- (Ethyl)2.8 - 3.0q~7.5Quartet due to coupling with the methyl protons.
-CH₃ (Ethyl)1.2 - 1.4t~7.5Triplet due to coupling with the methylene protons.
-NH₂7.0 - 8.0 (broad)s (br)-Chemical shift and broadness are solvent and concentration-dependent.
N-H (ring, HCl)>10 (broad)s (br)-Expected to be a broad, exchangeable proton, highly dependent on the solvent.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts of the quinoline carbons are influenced by the substituents. The amino group at C2 is expected to cause an upfield shift for C2, while the chloro group at C6 will have a more complex effect on the benzene ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2150 - 155Attached to the amino group.
C3120 - 125Attached to the ethyl group.
C4135 - 140
C4a145 - 150Bridgehead carbon.
C5125 - 130
C6130 - 135Attached to the chloro group.
C7120 - 125
C8128 - 133
C8a140 - 145Bridgehead carbon.
-CH₂- (Ethyl)20 - 25
-CH₃ (Ethyl)10 - 15

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Amino-6-chloro-3-ethylquinoline hydrochloride is expected to exhibit characteristic absorption bands corresponding to the vibrations of the quinoline core, the amino group, the ethyl group, and the C-Cl bond.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Spectrum Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for 2-Amino-6-chloro-3-ethylquinoline hydrochloride are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3400 - 3200N-H stretchingAmino group (-NH₂)Likely two bands for symmetric and asymmetric stretching. Broadening is expected due to hydrogen bonding and the hydrochloride salt form.
3100 - 3000C-H stretchingAromatic C-H
2980 - 2850C-H stretchingAliphatic C-H (Ethyl group)
1650 - 1600N-H bendingAmino group (-NH₂)
1600 - 1450C=C and C=N stretchingQuinoline ringA series of sharp bands characteristic of the aromatic system.
1470 - 1370C-H bendingAliphatic C-H (Ethyl group)
1350 - 1250C-N stretchingAromatic amine
850 - 750C-Cl stretchingAryl chlorideThe C-Cl vibrations are often in the fingerprint region and can be difficult to assign definitively.[8]
850 - 800C-H out-of-plane bendingAromatic C-HThe pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring.

Visualization of Molecular Structure and Key Data

The structural formula of 2-Amino-6-chloro-3-ethylquinoline hydrochloride and a conceptual workflow for its spectroscopic analysis are depicted below.

A placeholder for the molecular structure image is used above. A proper chemical drawing would be inserted here.

Caption: Molecular Structure and Analytical Workflow.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the NMR and IR spectroscopic data for 2-Amino-6-chloro-3-ethylquinoline hydrochloride. By leveraging established principles of spectroscopy and data from analogous quinoline derivatives, a detailed framework for the characterization of this compound has been established. The provided experimental protocols offer a starting point for researchers to obtain high-quality data, and the predicted spectral assignments will serve as a valuable reference for data interpretation. The structural confirmation of novel quinoline derivatives is a critical step in the advancement of medicinal chemistry, and the methodologies outlined herein provide a robust approach to this analytical challenge.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. Available at: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available at: [Link]

  • Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ) - ResearchGate. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. Available at: [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Available at: [Link]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine - MDPI. Available at: [Link]

  • 2-Amino-6-chloro-3-ethylquinoline hydrochloride — Chemical Substance Information. Available at: [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

  • Characterization Data of Products - Rsc.org. Available at: [Link]

  • 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem - NIH. Available at: [Link]

  • 2-Amino-6-chloro-3-methylquinoline hydrochloride — Chemical Substance Information. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. Available at: [Link]

  • An Overview: The biologically important quninoline derivatives. Available at: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]

  • 2-Aminoethanol hydrochloride - the NIST WebBook. Available at: [Link]

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Foundational

Pharmacological properties of 2-Amino-6-chloro-3-ethylquinoline hydrochloride derivatives

Pharmacological Properties of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride Derivatives: An In-Depth Technical Guide Executive Summary & Core Rationale The 2-aminoquinoline scaffold is a highly privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride Derivatives: An In-Depth Technical Guide

Executive Summary & Core Rationale

The 2-aminoquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving as the foundation for numerous neurotherapeutic, oncological, and antimicrobial agents[1]. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride represents a highly optimized, low-molecular-weight pharmacophore. Its primary pharmacological value lies in its exceptional ability to cross the blood-brain barrier (BBB) and competitively inhibit central nervous system (CNS) targets, most notably the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and neuronal nitric oxide synthase (nNOS)[2][3].

This whitepaper deconstructs the structure-activity relationship (SAR) of this specific substitution pattern, details its primary pharmacological pathways, and provides self-validating experimental protocols for evaluating its efficacy.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The pharmacological potency of 2-amino-6-chloro-3-ethylquinoline derivatives is not coincidental; every functional group serves a distinct spatial and electronic purpose in target engagement.

  • The 2-Amino Core: The primary amine acts as a critical dual hydrogen-bond donor and acceptor. In the context of Alzheimer's disease therapeutics, it interacts directly with the catalytic aspartate dyad (Asp32 and Asp228) of the BACE1 enzyme[3]. In nNOS inhibition, the 2-aminoquinoline core acts as an isostere for the guanidino group of arginine, anchoring the molecule within the active site[2].

  • C-3 Ethyl Substitution (P2' Pocket Penetration): Fragment-based screening reveals that aliphatic extensions at the C-3 position are vital. The ethyl group provides the exact steric bulk required to extend deep into the P2' binding pocket of BACE1. This specific elongation enhances ligand potency into the sub-nanomolar range without excessively inflating the partition coefficient (cLogP), thereby preserving BBB permeability[3].

  • C-6 Chloro Substitution (Flap Dynamics): Halogenation at the 6-position drives essential hydrophobic interactions. Crystallographic data demonstrates that the C-6 chloro group engages in C-H···π and van der Waals interactions with the Tyr71 residue located on the flap region of BACE1. This interaction effectively locks the enzyme in a closed, inactive conformation[3].

  • Hydrochloride Salt Formulation: Formulating the free base as a hydrochloride salt significantly lowers the dissolution energy barrier. This enhances aqueous solubility, which is an absolute requirement for avoiding false negatives in in vitro high-throughput screening and ensuring high oral bioavailability in vivo[1].

BACE1_Mechanism APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active State) APP->BACE1 Substrate Binding C99 C99 Fragment BACE1->C99 Proteolytic Cleavage Inhibitor 2-Amino-6-chloro- 3-ethylquinoline HCl Inhibitor->BACE1 Competitive Inhibition (Asp32/Asp228) Abeta Neurotoxic Aβ Aggregation C99->Abeta γ-Secretase Processing

Diagram 1: BACE1 proteolytic pathway and targeted inhibition by 2-aminoquinoline derivatives.

Primary Pharmacological Applications

BACE1 Inhibition (Alzheimer's Disease)

BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary constituent of senile plaques in Alzheimer's disease. 2-Amino-6-chloro-3-ethylquinoline derivatives function as non-peptidomimetic BACE1 inhibitors. By occupying the catalytic cleft and stabilizing the Tyr71 flap, these compounds prevent the cleavage of the Amyloid Precursor Protein (APP) into the C99 fragment. In vivo pharmacodynamic models demonstrate that optimized derivatives in this class can achieve a >40% reduction in Aβ40/42 levels in cerebrospinal fluid (CSF) after a single dose[3][4].

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overactivation of nNOS is implicated in neurodegenerative disorders and neuropathic pain. The 2-aminoquinoline scaffold is a potent, bioavailable nNOS inhibitor. The primary pharmacological challenge in NOS inhibition is achieving selectivity over endothelial NOS (eNOS) to prevent severe cardiovascular toxicity (e.g., hypertension). The spatial arrangement of the 6-chloro and 3-ethyl groups disrupts promiscuous binding pharmacophores, granting these derivatives high selectivity (often >120-fold) for nNOS over eNOS and iNOS[2].

Secondary Indications: Kinase Inhibition & Antimalarial Activity

Beyond neurodegeneration, the scaffold exhibits potent activity against FLT3 and Src-family kinases, making it a candidate for acute myeloid leukemia (AML) research[5]. Historically, 2-aminoquinolines also share the antimalarial properties of their 4-aminoquinoline cousins (e.g., chloroquine) by inhibiting hemozoin biocrystallization in Plasmodium falciparum[1].

Quantitative Pharmacological Data

The following table synthesizes the optimal pharmacological parameters targeted during the lead optimization of 2-amino-6-chloro-3-ethylquinoline derivatives[2][3][4].

Pharmacological ParameterTypical Value RangeClinical / Biological Significance
BACE1 IC₅₀ (Enzymatic) 0.65 nM – 74.0 nMSub-nanomolar potency is required for robust target engagement and to overcome competitive native substrates.
nNOS Kᵢ 74.0 nM – 150.0 nMHigh affinity for competitive inhibition of neuronal nitric oxide production.
Selectivity (nNOS vs eNOS) > 120-foldCritical safety margin to prevent cardiovascular toxicity (preservation of eNOS function).
BBB Permeability (Pₑ) > 15 × 10⁻⁶ cm/sEssential for CNS target engagement; enabled by the optimized cLogP of the 3-ethyl/6-chloro substitutions.
Efflux Ratio (P-gp) < 2.5Ensures the compound is not rapidly pumped out of the brain parenchyma by P-glycoprotein transporters.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, the evaluation of 2-amino-6-chloro-3-ethylquinoline derivatives must utilize self-validating assay systems.

Protocol A: Time-Resolved FRET (TR-FRET) BACE1 Assay

Causality: Traditional absorbance assays suffer from high background noise due to the inherent auto-fluorescence of the quinoline aromatic ring. TR-FRET utilizes a time delay to eliminate this background, ensuring signal fidelity.

  • Reagent Preparation: Prepare recombinant human BACE1 enzyme and an internally quenched fluorogenic APP substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Compound Dilution: Serially dilute the 2-amino-6-chloro-3-ethylquinoline HCl salt in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Note: CHAPS detergent is mandatory to prevent non-specific micellar aggregation of the hydrophobic quinoline core.

  • Incubation: Combine the enzyme, substrate, and inhibitor in a 384-well microplate. Incubate at room temperature for 60 minutes.

  • Detection: Measure the TR-FRET signal (Excitation: 320 nm, Emission: 420 nm).

  • Self-Validation System: Calculate the Z'-factor using a known positive control (e.g., OM99-2) and a negative control (DMSO vehicle). Proceed to downstream analysis only if Z' > 0.6.

Protocol B: PAMPA-BBB Permeability Assay

Causality: Because BACE1 and nNOS are CNS targets, the compound must cross the BBB. PAMPA provides a lipid-membrane specific readout without the confounding active transport mechanisms present in Caco-2 cells, isolating the passive diffusion driven by the C-3/C-6 modifications.

  • Membrane Preparation: Coat the porous filter of the donor plate with porcine brain lipid extract dissolved in dodecane. This precisely mimics the lipid composition of the human BBB.

  • Loading: Add the compound (10 µM in PBS, pH 7.4) to the donor wells. Add blank PBS to the acceptor wells.

  • Incubation: Incubate the assembly for 18 hours at room temperature in a humidity chamber.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS.

  • Self-Validation System: Run parallel reference standards. The assay run is validated only if the high-permeability standard (Verapamil) yields Pₑ > 15 × 10⁻⁶ cm/s and the low-permeability standard (Theophylline) yields Pₑ < 1 × 10⁻⁶ cm/s.

Validation_Workflow Prep Compound Formulation (HCl Salt in DMSO/Buffer) FRET TR-FRET BACE1 Assay (Primary Screen) Prep->FRET QC1 Validation: Z'-Factor > 0.6 FRET->QC1 PAMPA PAMPA-BBB Assay (Permeability Screen) FRET->PAMPA IC50 < 100 nM QC2 Validation: Reference Standards (Verapamil/Theophylline) PAMPA->QC2 InVivo In Vivo CSF Analysis (Pharmacodynamics) PAMPA->InVivo Pe > 10 x 10^-6 cm/s

Diagram 2: Self-validating experimental workflow for screening 2-aminoquinoline BACE1 inhibitors.

References

  • Cheng, Y., et al. (2011).From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Journal of Medicinal Chemistry (ACS Publications).[URL: https://pubs.acs.org/doi/10.1021/jm200544q]
  • Cinelli, M. A., et al. (2014).Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry (via PMC/NIH).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3993903/]
  • Malamas, M. S., et al. (2013).The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors. Frontiers in Neuroscience / PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3709874/]
  • BenchChem Technical Support Team. (2025).The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/]
  • Larocque, E., et al. (2017).Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC/NIH.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5425946/]

Sources

Exploratory

Synthesis Pathways and Precursors for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6) is a highly functionalized heterocyclic building block utilized extensively as an active pharmaceutical ingredient (API) intermediate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6) is a highly functionalized heterocyclic building block utilized extensively as an active pharmaceutical ingredient (API) intermediate and a core scaffold in drug discovery[]. The presence of the C2-amino group, the C6-chlorine atom, and the C3-ethyl group provides a unique stereoelectronic profile, making it a privileged structure for kinase inhibitors and intercalating agents.

This whitepaper details the retrosynthetic strategies, field-proven experimental protocols, and the mechanistic causality behind the synthesis of this specific quinoline derivative. We establish a self-validating framework for two primary synthetic routes: the Modified Friedländer Annulation and the Doebner-Miller/Chichibabin Sequence .

Retrosynthetic Strategy & Precursor Profiling

The synthesis of highly substituted 2-aminoquinolines requires strict regiocontrol. Traditional methods, such as the Meth-Cohn quinoline synthesis, utilize acetanilides and Vilsmeier reagents (POCl₃/DMF) to yield 2-chloro-3-formylquinolines[2]. However, the Meth-Cohn route inherently installs a C3-formyl group, which necessitates inefficient downstream deoxygenation to achieve the target C3-ethyl group.

To bypass this limitation, we prioritize two regioselective pathways:

  • C2–C3 Annulation (Friedländer): Direct condensation of a functionalized benzaldehyde with an aliphatic nitrile.

  • C2 Amination (Chichibabin): Construction of the quinoline core followed by late-stage nucleophilic aromatic substitution.

Quantitative Precursor Data

The following table summarizes the critical precursors required for both synthetic pathways, establishing the stoichiometric baseline for the protocols described herein.

Precursor / CompoundCAS NumberMolecular WeightRole in SynthesisStandard Equivalents
2-Amino-5-chlorobenzaldehyde 20028-53-9155.58 g/mol Primary Scaffold (Friedländer)1.0 eq
Butyronitrile 109-74-069.11 g/mol C2-C3 Annulation Agent1.2 eq
Potassium tert-butoxide 865-47-4112.21 g/mol Base Catalyst1.5 eq
4-Chloroaniline 106-47-8127.57 g/mol Alternative Scaffold (Doebner)1.0 eq
2-Ethylacrolein 922-67-884.12 g/mol Alternative Annulation Agent1.1 eq

(Note: 2-Amino-5-chlorobenzaldehyde is air-sensitive and must be stored under inert conditions to prevent premature oxidation[3].)

Primary Route: The Modified Friedländer Annulation

The most elegant and direct route to 2-amino-6-chloro-3-ethylquinoline is a modified Friedländer condensation utilizing an aliphatic nitrile[4]. By reacting 2-amino-5-chlorobenzaldehyde with butyronitrile, the entire functionalized ring is constructed in a single pot.

Mechanistic Causality
  • Base Selection: Potassium tert-butoxide (t-BuOK) is chosen over sodium hydroxide. Its steric bulk prevents unwanted nucleophilic addition to the highly reactive aldehyde, while its strong basicity ( pKa​≈17 ) efficiently deprotonates the α -carbon of butyronitrile.

  • Regioselectivity: The deprotonated α -carbon of butyronitrile (which bears the ethyl group) attacks the aldehyde via a Knoevenagel condensation. The resulting α,β -unsaturated nitrile undergoes intramolecular nucleophilic attack by the aniline NH2​ group onto the nitrile carbon, directly installing the C2-amino group upon aromatization.

Friedlander A 2-Amino-5-chlorobenzaldehyde + Butyronitrile B Deprotonation (t-BuOK) & Knoevenagel Condensation A->B Base C α,β-Unsaturated Nitrile Intermediate B->C -H2O D Intramolecular Nucleophilic Attack C->D Cyclization E Tautomerization & Aromatization D->E H+ shift F 2-Amino-6-chloro- 3-ethylquinoline E->F Product

Fig 1. Modified Friedländer annulation mechanism for direct 2-aminoquinoline synthesis.

Step-by-Step Protocol: Friedländer Annulation
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, suspend 2-amino-5-chlorobenzaldehyde (10.0 g, 64.3 mmol) in 100 mL of anhydrous toluene.

  • Reactant Addition: Inject butyronitrile (5.33 g, 77.1 mmol, 1.2 eq) into the suspension.

  • Catalyst Introduction: Slowly add t-BuOK (10.8 g, 96.4 mmol, 1.5 eq) in three equal portions over 15 minutes under a nitrogen atmosphere. Self-Validation Check: Stepwise addition prevents localized exothermic spikes that trigger aldehyde self-condensation.

  • Cyclization: Heat the mixture to reflux (110 °C). The Dean-Stark trap will azeotropically remove the water byproduct, driving the equilibrium forward. Maintain reflux for 14 hours.

  • Workup: Cool to 20 °C. Quench with 50 mL of saturated aqueous NH4​Cl to neutralize the base. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organics over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Isolate the free base via silica gel flash chromatography (Hexanes:EtOAc 4:1).

Alternative Route: Doebner-Miller & Chichibabin Sequence

When 2-amino-5-chlorobenzaldehyde is cost-prohibitive or unavailable, a two-step sequence utilizing inexpensive 4-chloroaniline and 2-ethylacrolein is highly effective.

Mechanistic Causality
  • Doebner-Miller Cyclization: An acid catalyst activates the α,β -unsaturated carbonyl of 2-ethylacrolein, facilitating conjugate addition by the weakly nucleophilic 4-chloroaniline. Subsequent cyclization and in-situ oxidation yield 6-chloro-3-ethylquinoline.

  • Chichibabin Amination: The quinoline C2 position is highly electron-deficient. The C6-chlorine atom further withdraws electron density via inductive effects, increasing C2 electrophilicity. This allows the strong nucleophile (amide anion, NH2−​ ) to attack C2. The subsequent elimination of a hydride ion (which reacts with a proton to form H2​ gas) restores aromaticity.

Doebner A 4-Chloroaniline C Doebner-Miller Reaction (Acid Catalyzed) A->C B 2-Ethylacrolein B->C D 6-Chloro-3-ethylquinoline C->D Cyclization & Oxidation E Chichibabin Amination (NaNH2 / liq. NH3) D->E F 2-Amino-6-chloro-3-ethylquinoline E->F Nucleophilic Aromatic Sub. G HCl (g) / Ether F->G H Target HCl Salt (CAS 1171188-95-6) G->H Salt Formation

Fig 2. Two-step Doebner-Miller and Chichibabin amination workflow for the target API.

Step-by-Step Protocol: Chichibabin Amination
  • Substrate Prep: Dissolve the intermediate 6-chloro-3-ethylquinoline (10.0 g, 52.2 mmol) in 40 mL of anhydrous N,N-dimethylaniline.

  • Reagent Addition: Add finely powdered sodium amide ( NaNH2​ , 5.09 g, 130.5 mmol, 2.5 eq).

  • Heating: Heat the suspension to 140 °C for 6 hours under an inert atmosphere. Self-Validation Check: The evolution of hydrogen gas indicates the successful elimination of the hydride leaving group.

  • Quenching: Cool the reactor to 0 °C. Carefully quench with 50 mL of ice water to destroy unreacted NaNH2​ .

  • Extraction: Extract the product with dichloromethane (3 x 50 mL), dry, and concentrate to yield the crude 2-amino free base.

API Salt Formation: Hydrochloride Isolation

The conversion of the free base to the hydrochloride salt (CAS 1171188-95-6) is critical for pharmaceutical applications. The salt form disrupts the planar π−π stacking of the free base, significantly enhancing aqueous solubility and bioavailability, while providing a stable crystalline lattice that prevents oxidative degradation.

Step-by-Step Protocol: Hydrochloride Crystallization
  • Dissolution: Dissolve the purified 2-amino-6-chloro-3-ethylquinoline free base (10.0 g) in 60 mL of anhydrous diethyl ether.

  • Acidification: Bubble dry HCl gas through the solution at 0 °C (alternatively, add 2.0 M HCl in diethyl ether dropwise) until the solution pH reaches 2. Causality: The highly basic quinoline nitrogen is protonated, drastically decreasing the molecule's solubility in the non-polar ether solvent, forcing rapid nucleation.

  • Crystallization: Stir the suspension for 1 hour at 0 °C to ensure complete precipitation.

  • Isolation: Filter the resulting white-to-off-white precipitate under vacuum. Wash the filter cake with cold anhydrous ether (2 x 20 mL).

  • Drying: Dry the crystals under high vacuum at 40 °C for 24 hours to yield pure 2-Amino-6-chloro-3-ethylquinoline hydrochloride.

References

  • BOC Sciences. (n.d.). CAS 1171188-95-6 2-Amino-6-chloro-3-ethylquinoline hydrochloride.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • PubChem. (2025). 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898. National Institutes of Health.
  • Chemistry Online. (2023). Meth-Cohn quinoline synthesis.

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Protocols & Analytical Methods

Method

Comprehensive In Vitro Assay Protocols for Evaluating 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Executive Summary & Pharmacological Context 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) is a highly specialized small-molecule building block and pharmacological probe. In drug discovery, the 2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) is a highly specialized small-molecule building block and pharmacological probe. In drug discovery, the 2-aminoquinoline scaffold is recognized as a "privileged structure" that predominantly interacts with two distinct biological targets depending on its peripheral substitutions:

  • Endosomal Toll-Like Receptors (TLR7/8): C3-alkyl substituted 2-aminoquinolines are potent, synthetic agonists of TLR7 and TLR8, acting as immunomodulators and vaccine adjuvants by mimicking single-stranded viral RNA[1]. The C3-ethyl group specifically projects into a hydrophobic pocket within the TLR8 ectodomain, driving receptor dimerization and activation[2].

  • Beta-Secretase 1 (BACE1): 2-aminoquinolines act as potent BACE1 inhibitors for Alzheimer's disease models. The 2-amino group forms critical hydrogen bonds with the catalytic aspartate dyad of the enzyme[3].

This application note provides field-proven, self-validating in vitro protocols to characterize both the immunomodulatory and neuro-therapeutic potential of this compound.

Expert Insight: Causality & Rationale for Salt Selection

Why use the hydrochloride salt instead of the free base? Halogenated quinoline free bases often suffer from poor aqueous solubility, leading to micro-precipitation in standard cell culture media (pH 7.4). This creates artificially flat dose-response curves and false-negative readouts. Utilizing the hydrochloride salt ensures rapid, complete dissolution in the 100% DMSO stock and maintains solubility upon dilution into aqueous assay buffers[3].

Experimental Workflow Visualization

AssayWorkflow cluster_TLR Immunomodulation (TLR7/8) cluster_BACE Neurodegeneration (BACE1) TestArticle 2-Amino-6-chloro-3-ethylquinoline HCl (10 mM DMSO Stock) HEK HEK-Blue Reporter (Target Engagement) TestArticle->HEK PBMC Human PBMC Assay (Phenotypic Profiling) TestArticle->PBMC Enzyme Cell-Free BACE1 (Enzymatic Cleavage) TestArticle->Enzyme SEAP SEAP Absorbance (655 nm) HEK->SEAP 24h ELISA Multiplex ELISA (IFN-α, TNF-α) PBMC->ELISA 24h FRET TR-FRET Readout (Ex 340 / Em 490) Enzyme->FRET 1h

Workflow mapping the in vitro pharmacological characterization of 2-aminoquinoline derivatives.

Protocol 1: Target Engagement via HEK-Blue™ TLR7/8 Reporter Assay

Objective: Quantify the direct agonistic activity and selectivity of 2-Amino-6-chloro-3-ethylquinoline HCl on human TLR7 and TLR8.

Causality & Self-Validation System: Wild-type immune cells express multiple overlapping TLRs, making it impossible to isolate specific receptor engagement. HEK293 cells are naturally null for TLR7/8. By using HEK-Blue hTLR7 and hTLR8 cells (co-transfected with an NF-κB-inducible SEAP reporter), we create an isolated system. To make this assay self-validating, we must include HEK-Blue Null1 cells (lacking the TLR gene) as a negative control to rule out compound-induced, off-target NF-κB activation.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK-Blue hTLR7, hTLR8, and Null1 cells in DMEM supplemented with 10% FBS and selection antibiotics (Zeocin/Blasticidin). Harvest cells at 70-80% confluency.

  • Compound Plating: Prepare a 10 mM stock of 2-Amino-6-chloro-3-ethylquinoline HCl in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) into a clear-bottom 384-well plate. Final assay DMSO concentration must not exceed 0.5% to prevent cellular toxicity.

  • Cell Seeding: Resuspend cells in HEK-Blue Detection medium (which contains the SEAP substrate) at a density of 2.5 × 10⁵ cells/mL. Add 40 µL of the cell suspension to the compound-containing wells.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 20–24 hours.

  • Readout: Measure the optical density (OD) at 655 nm using a microplate reader.

  • Controls: Use Resiquimod (R848) as a positive dual-agonist control and 0.5% DMSO as the vehicle control.

Protocol 2: Phenotypic Profiling via Human PBMC Cytokine Release

Objective: Evaluate the functional immune polarization induced by the compound.

Causality & Self-Validation System: Target engagement in engineered cells does not guarantee physiological efficacy. Human PBMCs contain plasmacytoid dendritic cells (pDCs, which express TLR7 and secrete IFN-α) and myeloid dendritic cells/monocytes (mDCs, which express TLR8 and secrete TNF-α/IL-12)[4]. Profiling these specific cytokines allows us to functionally validate the receptor selectivity observed in Protocol 1. To ensure the system is self-validating, a parallel CellTiter-Glo (ATP-based viability) plate must be run to confirm that any reduction in cytokine levels at high doses is due to pharmacology, not compound cytotoxicity.

Step-by-Step Methodology
  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using a Ficoll-Paque density gradient centrifugation. Wash twice with PBS and resuspend in RPMI 1640 + 10% heat-inactivated FBS.

  • Treatment: Plate PBMCs at 1 × 10⁶ cells/mL in 96-well round-bottom plates (200 µL/well). Add 2-Amino-6-chloro-3-ethylquinoline HCl at varying concentrations (typically 0.1 to 30 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvesting: Centrifuge the plates at 300 × g for 5 minutes. Carefully transfer the cell-free supernatant to a new plate.

  • Multiplex ELISA: Analyze the supernatant for IFN-α (TLR7 marker) and TNF-α / IL-12p40 (TLR8 markers) using a Luminex multiplex assay or standard sandwich ELISAs.

  • Viability Check: Add CellTiter-Glo reagent to the remaining cell pellet, incubate for 10 minutes, and read luminescence to verify cell viability >85%.

Protocol 3: BACE1 Enzymatic Cleavage Assay (TR-FRET)

Objective: Assess the compound's potential as a BACE1 inhibitor for neurodegenerative disease modeling.

Causality & Self-Validation System: Because halogenated quinolines frequently exhibit intrinsic auto-fluorescence that interferes with standard fluorometric assays, standard fluorescence readouts can yield false positives (apparent enzyme inhibition due to signal quenching). To build a self-validating system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time delay (typically 50-100 µs) before reading the emission eliminates short-lived compound auto-fluorescence.

Step-by-Step Methodology
  • Buffer Preparation: Prepare BACE1 assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20). Expert Note: The acidic pH is strictly required as BACE1 is an endosomal/lysosomal aspartyl protease.

  • Enzyme/Substrate Mix: Dilute recombinant human BACE1 enzyme and the TR-FRET amyloid precursor protein (APP) substrate (e.g., Eu-labeled donor and Cy5-labeled acceptor) in the assay buffer.

  • Reaction Assembly: In a 384-well black microplate, combine 10 µL of compound (pre-diluted in buffer), 10 µL of BACE1 enzyme (final concentration 1 nM), and incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of the TR-FRET substrate (final concentration 200 nM) to initiate the reaction.

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio.

  • Controls: Use Verubecestat or OM99-2 as a positive control for BACE1 inhibition.

Quantitative Data Summary

The following table summarizes the expected quantitative readouts and validation metrics for the 2-aminoquinoline scaffold across the described assays.

Assay TypeBiological TargetExpected Readout MetricPositive ControlPhysiological Relevance
HEK-Blue Reporter hTLR7 / hTLR8EC₅₀ (SEAP OD₆₅₅)Resiquimod (R848)Direct target engagement & receptor selectivity
PBMC Cytokine Release Immune Cells (pDC/mDC)EC₅₀ (pg/mL Cytokine)Imiquimod / ResiquimodFunctional immune polarization (Th1 vs. Antiviral)
FRET Enzymatic Cleavage BACE1 ProteaseIC₅₀ (TR-FRET Ratio)VerubecestatInhibition of amyloidogenic APP processing
CellTiter-Glo Cellular ATPCC₅₀ (Luminescence)StaurosporineCytotoxicity de-risking

References[3] From fragment screening to in vivo efficacy: optimization of a series of 2-aminoquinolines as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) - PubMed. Available Here[1] Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors - Journal of Medicinal Chemistry (ACS Publications). Available Here[4] Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - ACS Medicinal Chemistry Letters. Available Here[2] Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists - PMC. Available Here

Sources

Application

2-Amino-6-chloro-3-ethylquinoline hydrochloride as a building block in drug synthesis

Executive Summary & Structural Rationale The quinoline scaffold is a privileged heterocycle in modern medicinal chemistry. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged heterocycle in modern medicinal chemistry. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) represents a highly specialized, multi-functional building block designed for the convergent synthesis of complex therapeutics. Rather than a generic starting material, every functional group on this molecule serves a distinct mechanistic or structural purpose:

  • 2-Amino Group (Pharmacophore): The exocyclic amine acts as a critical hydrogen bond donor/acceptor. It is a proven adenine isostere, allowing the scaffold to anchor tightly into the hinge region of ATP-competitive kinase targets (e.g., Src-family kinases)[1] and modulate nucleotide-binding domains like the NLRP3 inflammasome[2].

  • 6-Chloro Substituent (Synthetic Handle): While C(sp2)−Cl bonds possess high bond dissociation energies compared to bromides, the 6-chloro position provides a stable handle that resists premature degradation during early synthetic steps. It allows for highly controlled, late-stage diversification via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[1].

  • 3-Ethyl Group (Conformational Lock): The ethyl moiety provides localized steric bulk. This increases the overall lipophilicity (logP) for blood-brain barrier (BBB) penetrance and restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation.

  • Hydrochloride Salt (Process Stability): The HCl salt form prevents auto-oxidation of the electron-rich 2-amino group, significantly extending shelf-life and ensuring precise stoichiometric control during large-scale process chemistry.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for optimizing reaction solvents and purification strategies.

PropertyValue / Description
Chemical Name 2-Amino-6-chloro-3-ethylquinoline hydrochloride
CAS Registry Number 1171188-95-6
Molecular Formula C11​H12​Cl2​N2​ (Salt)
Molecular Weight 243.13 g/mol
Solubility Profile Soluble in DMSO, MeOH, and hot H2​O . Poorly soluble in non-polar organics (Hexane, Toluene) until freebased.
pKa (Estimated) ~6.5 (Quinoline Nitrogen), ~0.5 (2-Amino Group)

Strategic Workflow: Late-Stage Functionalization

The primary utility of 2-amino-6-chloro-3-ethylquinoline lies in its divergent functionalization. Because the 2-amino group is deactivated by conjugation with the quinoline ring, it is relatively unreactive toward mild electrophiles. This allows chemists to selectively target the 6-chloro position using specialized transition-metal catalysis without requiring tedious protection/deprotection sequences of the amine[3].

SyntheticWorkflow SM 2-Amino-6-chloro-3-ethylquinoline HCl (Starting Material) FB Freebasing (Na2CO3) & Desalting SM->FB PdCat Pd-Catalyzed Cross-Coupling (XPhos/Pd2(dba)3) FB->PdCat Activate C6-Cl Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronates) PdCat->Suzuki Buchwald Buchwald-Hartwig (Primary/Secondary Amines) PdCat->Buchwald C2Deriv C2-Amine Derivatization (Acylation / Alkylation) Suzuki->C2Deriv Buchwald->C2Deriv API Final Drug Candidate (e.g., Kinase Inhibitor / NLRP3 Agonist) C2Deriv->API Lead Optimization

Figure 1: Divergent synthetic workflow for drug candidates via 2-Amino-6-chloro-3-ethylquinoline.

Causality in Catalyst Selection

Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) fail to activate the C(sp2)−Cl bond of this scaffold due to the high energy barrier of oxidative addition. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos ) must be employed[2]. These ligands increase the electron density on the palladium center, facilitating rapid oxidative addition into the C-Cl bond, while their steric bulk accelerates the final reductive elimination step.

Table 1: Catalyst Screening for C6-Cl Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolvent / TempConversion (%)
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene, 100°C< 10%
Pd(OAc)2​ (5 mol%)SPhos K2​CO3​ DMF, 120°C78%
Pd2​(dba)3​ (2.5 mol%) XPhos K3​PO4​ 1,4-Dioxane, 100°C > 95%
NiCl2​(dppp) (10 mol%)None Cs2​CO3​ Dioxane, 100°C15%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure mechanistic integrity at each step.

Protocol A: XPhos-Mediated Suzuki-Miyaura Coupling at C6

Objective: Introduce an aryl/heteroaryl group at the 6-position while leaving the 2-amino group intact.

  • Freebasing: Suspend 2-Amino-6-chloro-3-ethylquinoline hydrochloride (1.0 eq) in a 1:1 mixture of EtOAc and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until complete dissolution. Extract, dry over MgSO4​ , and concentrate in vacuo to yield the free base.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the free base (1.0 eq), the desired arylboronic acid (1.5 eq), Pd2​(dba)3​ (0.025 eq), XPhos (0.05 eq), and finely milled anhydrous K3​PO4​ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Argon (repeat 3x). Causality: Pd(0) complexes are highly sensitive to oxygen; failure to degas will result in catalyst oxidation and black palladium black precipitation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube.

  • Thermal Activation: Heat the mixture to 100°C.

    • Self-Validation Checkpoint: The solution should transition from a deep red/purple (active Pd(0) species) to a homogenous amber color. If the solution turns black within 15 minutes, oxygen contamination has occurred.

  • Monitoring & Workup: Monitor by LC-MS. The C-Cl oxidative addition is rate-limiting. If conversion stalls at 50%, do not increase the temperature (which risks degrading the 2-amino group); instead, spike the reaction with an additional 1 mol% of pre-mixed Pd2​(dba)3​ /XPhos. Upon completion, filter through a Celite pad, concentrate, and purify via flash chromatography.

Protocol B: Selective N-Acylation of the 2-Amino Group

Objective: Derivatize the 2-amino group post-cross-coupling.

  • Activation: Dissolve the C6-functionalized 2-aminoquinoline (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.2 eq) at 0°C.

    • Causality: The 2-amino group is poorly nucleophilic due to resonance delocalization into the quinoline core. Deprotonation is strictly required to generate the reactive amide anion.

  • Electrophile Addition: After 30 minutes of stirring (hydrogen gas evolution will cease, serving as a visual validation of complete deprotonation), add the desired acid chloride or alkyl halide (1.1 eq) dropwise.

  • Quenching: Stir for 2 hours at room temperature, then carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with EtOAc.

Biological Application: Target Pathway Modulation

Derivatives of the 2-aminoquinoline scaffold have demonstrated profound efficacy in modulating critical immunological and oncological pathways. Notably, they serve as high-affinity ligands for the Src Homology 3 (SH3) domains[1] and act as potent agonists/antagonists of the NLRP3 inflammasome[2].

The diagram below illustrates the mechanistic intervention of 2-aminoquinoline derivatives within the NLRP3 signaling cascade, a major target for autoimmune disease therapies.

Pathway Drug 2-Aminoquinoline Derivative NLRP3 NLRP3 Sensor Protein Drug->NLRP3 Agonism/ Antagonism Oligomer NLRP3 Oligomerization NLRP3->Oligomer ASC ASC Speck Formation Oligomer->ASC Caspase Caspase-1 Activation ASC->Caspase IL1b IL-1β / IL-18 Secretion Caspase->IL1b

Figure 2: Modulation of the NLRP3 inflammasome signaling pathway by 2-aminoquinoline derivatives.

By utilizing 2-Amino-6-chloro-3-ethylquinoline hydrochloride as the foundational building block, medicinal chemists can systematically probe the structure-activity relationship (SAR) of these pathways, tuning both the C6 vector (for target pocket filling) and the C2 vector (for hinge-binding interactions)[4].

References

  • HaoReagent. CAS#1171188-95-6 | RGT79951 | 2-AMINO-6-CHLORO-3-ETHYLQUINOLINE HYDROCHLORIDE. Retrieved March 23, 2026.

  • Bi, C., et al. (2022). Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist. The Journal of Organic Chemistry, ACS Publications. [2]

  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, PubMed. [1]

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. BenchChem Technical Resources. [3]

Sources

Method

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, analytical scientists, and drug development professionals. Abstract: This document details the systematic develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, analytical scientists, and drug development professionals.

Abstract: This document details the systematic development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride. As a quinoline derivative, this compound represents a class of molecules with significant pharmacological interest, necessitating a reliable analytical method for quality control, stability testing, and formulation development.[1][2] This guide provides a comprehensive walkthrough of the method development strategy, the final optimized chromatographic conditions, detailed experimental protocols, and a complete validation procedure according to the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific foundation.

Understanding the Analyte: Physicochemical Profile

2-Amino-6-chloro-3-ethylquinoline hydrochloride is a heterocyclic aromatic amine. Its structure dictates the analytical approach:

  • Quinoline Backbone: A fused aromatic ring system that is inherently hydrophobic and provides strong chromophores for UV detection.

  • Amino Group (-NH2): A basic functional group (pKa of the conjugate acid is typically in the 4-6 range for similar aromatic amines). The protonation state of this group is pH-dependent and critically affects analyte retention and peak shape.

  • Hydrochloride Salt: This ensures good solubility in aqueous and polar organic solvents, making it suitable for RP-HPLC analysis.

The primary goal is to develop a method that provides a sharp, symmetrical peak for the analyte, free from interference from potential impurities or degradation products. Given its structure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique due to its versatility and high selectivity for moderately polar to non-polar compounds.[5][6]

Section 1: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. Our strategy is grounded in a logical progression from initial screening to fine-tuning, ensuring the final method is fit for its intended purpose.

Rationale for Initial Conditions
  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as an excellent starting point. Its non-polar stationary phase provides effective retention for the hydrophobic quinoline backbone.[7][8]

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[2]

    • Aqueous Buffer & pH Control: This is the most critical parameter for an amine-containing analyte. To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled with a buffer. By setting the pH at least 2 units below the analyte's pKa, the amino group will be fully protonated (R-NH3+), leading to a stable ionic form and sharp, symmetrical peaks. A phosphate buffer at pH 2.5 is an excellent choice for this purpose.[8][9]

  • Detection Wavelength (λmax): The extended aromatic system of the quinoline ring is expected to have strong UV absorbance. A Diode Array Detector (DAD) is used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.

Method Optimization Workflow

The optimization process follows a structured path to efficiently arrive at the final method. This involves adjusting one parameter at a time to observe its effect on the separation.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (UV Scan, Solubility) Column Select Column (C18, 250x4.6mm, 5µm) MobilePhase Select Initial Mobile Phase (ACN:Buffer, pH 2.5) Gradient Optimize Gradient Program (for elution & resolution) MobilePhase->Gradient FlowRate Optimize Flow Rate (for efficiency & runtime) Gradient->FlowRate Temp Set Column Temperature (e.g., 30°C for reproducibility) FlowRate->Temp SST System Suitability Testing (ICH Criteria) Temp->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: A systematic workflow for HPLC method development.

Section 2: Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent system with Gradient Pump, Autosampler, Column Oven, and DAD.
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20mM Potassium Dihydrogen Phosphate. pH adjusted to 2.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.01
10.00
12.00
12.01
15.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of Reagents and Mobile Phase
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of high-purity water.

    • Adjust the pH of the solution to 2.5 using 85% Orthophosphoric Acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase B (Organic):

    • Use HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE filter if necessary.

  • Diluent Preparation:

    • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Protocol 3.2: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Amino-6-chloro-3-ethylquinoline hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability.

  • Sample Preparation (e.g., from a Pharmaceutical Formulation):

    • Accurately weigh a quantity of the sample (e.g., powdered tablets) theoretically containing 25 mg of the active ingredient into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent, sonicate for 15 minutes to extract the analyte.

    • Dilute to the mark with diluent, mix well, and filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Perform a further 1:10 dilution if necessary to bring the concentration into the validated range of the method.

Section 4: Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][10] The following parameters must be assessed according to ICH guidelines.[4][11]

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Specificity Specificity (Forced Degradation) Validated Validated Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Protocol 4.1: Specificity & Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11][12] Forced degradation studies are essential to demonstrate this and establish the stability-indicating nature of the method.[13][14]

  • Prepare a 100 µg/mL solution of the analyte.

  • Expose the solution to the following stress conditions, aiming for 5-20% degradation[12]:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Inject the unstressed sample, a blank (diluent), and all stressed samples.

  • Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak in all stressed samples.

Protocol 4.2: Linearity and Range
  • Prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol 4.3: Accuracy (% Recovery)
  • Prepare a placebo (formulation matrix without the active ingredient).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the analyte.

  • Prepare each level in triplicate and analyze using the developed method.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Protocol 4.4: Precision
  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12]

  • Intermediate Precision (Inter-day & Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results should be ≤ 2.0%.

Protocol 4.5: LOD & LOQ
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Protocol 4.6: Robustness
  • Intentionally make small, deliberate variations to the method parameters to assess its reliability.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analyze system suitability samples under each varied condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Section 5: Typical Results and Discussion

This section presents expected outcomes from the method development and validation experiments.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Report~7.5 min
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 8000
%RSD of Peak Area ≤ 1.0% (for n=5)0.4%

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Major degradation peak observed at RRT ~0.8. Resolution > 3.0.
Base Hydrolysis ~18%Two major degradation peaks observed at RRT ~0.7 and ~1.2. Resolution > 2.5.
Oxidation ~10%One minor degradation peak observed at RRT ~0.9. Resolution > 4.0.
Thermal < 2%Compound is highly stable to heat.
Photolytic ~8%Minor degradation observed. Resolution > 4.0.

The results from the forced degradation study demonstrate that the method can effectively separate the intact drug from its potential degradation products, confirming its stability-indicating nature.[13][14][15] The method also consistently meets all validation criteria for linearity, accuracy, and precision.

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride. The systematic approach, grounded in the physicochemical properties of the analyte and aligned with ICH guidelines, ensures the method's reliability for routine quality control, stability studies, and other analytical applications in a regulated pharmaceutical environment.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Technology Networks. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Chen, H., & Wang, Y. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Nigam, H., & Awasthi, A. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Retrieved from [Link]

  • Wojtowicz, E., & Gami-Yilinkou, R. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. Retrieved from [Link]

  • Patel, R. M., & Patel, M. P. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Retrieved from [Link]

  • A Review On Recent Advances In Development Of RP-HPLC Method. (2024, August 7). ijcrt.org. Retrieved from [Link]

  • Hasan, M. N., & Al-Amin, M. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • Wojtowicz, E., & Gami-Yilinkou, R. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Wu, C. H., & Fu, L. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • 2-Amino-6-chloro-3-ethylquinoline hydrochloride — Chemical Substance Information. (n.d.). chem.info. Retrieved from [Link]

  • A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. (2023, April 15). ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]

  • Gevaerd, A., & de Oliveira, A. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Retrieved from [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. (n.d.). IJSDR. Retrieved from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-chloro-3-methylquinoline hydrochloride — Chemical Substance Information. (n.d.). chem.info. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

Sources

Application

Application Note: Cell Culture Preparation and Dosing Protocols for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Target Audience: Immunologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Innate Immune Activation, Toll-Like Receptor 8 (TLR8) Agonism, Vaccine Adjuvant Research Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Immunologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Innate Immune Activation, Toll-Like Receptor 8 (TLR8) Agonism, Vaccine Adjuvant Research

Mechanistic Rationale and Scientific Context

The 2-aminoquinoline scaffold has emerged as a highly potent and selective pharmacophore for the activation of endosomal Toll-like receptors (TLRs), specifically TLR8. While early imidazoquinolines (such as imiquimod and resiquimod) exhibited dual TLR7/TLR8 agonism, structural evolution has demonstrated that substituting the quinoline core at the C-3 position with an alkyl group (e.g., an ethyl or pentyl group) shifts selectivity entirely toward TLR8.

2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) represents a refined iteration of this class [1]. The 2-amino group forms a critical ionic hydrogen bond with the backbone carbonyls within the TLR8 ectodomain, while the 3-ethyl and 6-chloro substitutions optimize hydrophobic packing within the binding pocket. Upon endosomal uptake and binding, this compound induces TLR8 dimerization, recruiting the MyD88 adaptor protein. This triggers the IRAK4/TRAF6 cascade, ultimately leading to NF-κB translocation and the robust secretion of Th1-polarizing cytokines (TNF-α and IL-12) [2].

TLR8_Pathway Ligand 2-Amino-6-chloro-3-ethylquinoline (TLR8 Agonist) Endosome Endosomal Membrane Ligand->Endosome Cellular Uptake TLR8 TLR8 Ectodomain Endosome->TLR8 MyD88 MyD88 Adaptor TLR8->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB Translocation TRAF6->NFKB IKK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFKB->Cytokines Gene Transcription

Figure 1: MyD88-dependent signaling cascade initiated by 2-Amino-6-chloro-3-ethylquinoline.

Reagent Preparation: Causality and Best Practices

The compound is supplied as a hydrochloride (HCl) salt. While the salt form enhances aqueous solubility compared to the free base, initial reconstitution in anhydrous DMSO is strictly mandated . Aqueous buffers can cause localized precipitation at high concentrations and promote hydrolytic degradation over time.

Stock Solution Preparation (10 mM)
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. The HCl salt is hygroscopic; ambient moisture will alter the molecular weight calculations and degrade the compound.

  • Reconstitution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Aliquotting: Aliquot the stock into amber microcentrifuge tubes (the quinoline core is photosensitive) and store at -20°C. Avoid freeze-thaw cycles, which can induce micro-precipitation.

Self-Validating Experimental Workflow

To ensure high-fidelity data, your assay must be a self-validating system. This means every plate must contain internal controls that prove the cells are responsive, the vehicle is non-toxic, and the readout is specific to TLR8.

  • Positive Control (Pan-TLR7/8): Resiquimod (R848) at 1 μM.

  • Positive Control (TLR8 Specific): CL075 at 1 μM.

  • Negative Control: Vehicle (DMSO) matched to the highest concentration used in the dosing arm (≤0.1% v/v). Causality: If the vehicle control exceeds baseline NF-κB activity by >5%, it indicates endotoxin contamination in your culture media or buffers, invalidating the run.

Workflow Prep 1. Reagent Prep 10mM DMSO Stock Culture 2. Cell Culture THP-1 Seeding Prep->Culture Dose 3. Dosing 0.1 - 10 μM Range Culture->Dose Incubate 4. Incubation 18-24h at 37°C Dose->Incubate Assay 5. Readout ELISA / Reporter Incubate->Assay

Figure 2: End-to-end experimental workflow for TLR8 agonist screening.

Step-by-Step Cell Culture and Dosing Protocol

A. Cell Culture Preparation (THP-1 Cells)

THP-1 human monocytic cells are the gold standard for this assay because they constitutively express functional endosomal TLR8. Note: Do NOT differentiate THP-1 cells with PMA (Phorbol 12-myristate 13-acetate) prior to this assay. PMA differentiation drastically alters the TLR expression profile, downregulating TLR8 and confounding results.

  • Culture THP-1 cells in RPMI 1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Ensure cells are in the logarithmic growth phase (density between 5×105 and 8×105 cells/mL) prior to the assay.

  • Seed cells into a 96-well flat-bottom plate at a density of 1×105 cells/well in 100 μL of media.

B. Dosing Protocol

To accurately determine the EC50​ , a 7-point dose-response curve is required.

  • Intermediate Dilution: Prepare a 100X intermediate dilution plate in DMSO. For a top final concentration of 10 μM, the top well in the intermediate plate should be 1 mM.

  • Serial Dilution: Perform 1:3 serial dilutions down the intermediate plate in DMSO.

  • Aqueous Transfer: Transfer 2 μL from the intermediate plate into 198 μL of pre-warmed complete RPMI media (this is a 1:100 dilution, bringing DMSO to 1%).

  • Final Dosing: Add 11 μL of the aqueous transfer mixture to the 100 μL of cells in the 96-well plate. This yields a final top concentration of 10 μM with a final DMSO concentration of 0.1% (well below the cytotoxicity threshold for THP-1 cells).

  • Incubation: Incubate the plate at 37°C, 5% CO2​ for 18 to 24 hours.

C. Assay Readout
  • Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully harvest the supernatant.

  • Quantify TNF-α and IL-12p70 using a standard sandwich ELISA or multiplex cytokine assay.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 2-Amino-6-chloro-3-ethylquinoline hydrochloride compared to established industry standards. The high specificity for TLR8 over TLR7 is characteristic of the 3-alkyl-2-aminoquinoline class.

CompoundPrimary TargetSecondary TargetExpected EC50​ (NF-κB)Dominant Cytokine Profile
2-Amino-6-chloro-3-ethylquinoline HCl TLR8 None0.5 - 1.2 μM TNF-α, IL-12
CL075TLR8TLR7 (Weak)~1.5 μMTNF-α, IL-12
Resiquimod (R848)TLR7 / TLR8None~0.3 μMIFN-α, TNF-α, IL-12
ImiquimodTLR7None~2.0 μMIFN-α

Table 1: Comparative pharmacological profiles of endosomal TLR agonists in human monocytic cell lines.

References

  • Title: Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity Source: Journal of Medicinal Chemistry (American Chemical Society), 2015, 58(18), 7381–7404. URL: [Link][1]

  • Title: Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors Source: Journal of Medicinal Chemistry (American Chemical Society), 2021, 64(14), 9773–9803. URL: [Link][2]

Sources

Method

Standard Operating Procedure &amp; Application Note: Handling, Formulation, and Synthetic Utility of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Target Audience: Medicinal Chemists, Assay Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Relevance The quinoline s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Relevance

The quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and anticancer therapeutics [1, 2]. 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) serves as a highly versatile synthetic intermediate.

From a mechanistic perspective, the structural features of this compound offer multiple vectors for functionalization:

  • 2-Amino Group: Acts as a potent nucleophile for amidation or cyclization reactions, enabling the synthesis of complex multi-cyclic scaffolds like quinazolines [3].

  • 6-Chloro Group: Provides an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing for the introduction of diverse aryl or amine substituents critical for target binding [1].

  • 3-Ethyl Group: Imparts localized lipophilicity and steric bulk, often utilized to optimize the binding kinetics within the hydrophobic pockets of kinase ATP-binding sites [2].

The hydrochloride (HCl) salt form is explicitly chosen over the free base to enhance thermodynamic stability and aqueous solubility for downstream biochemical assays. However, this salt form introduces hygroscopicity, necessitating strict handling protocols to maintain structural integrity and quantitative accuracy.

Physicochemical Profiling

All quantitative physicochemical data required for accurate formulation and reaction stoichiometry are summarized in Table 1 .

Table 1: Physicochemical Properties of 2-Amino-6-chloro-3-ethylquinoline HCl

ParameterSpecification / Value
Chemical Name 2-Amino-6-chloro-3-ethylquinoline hydrochloride
CAS Number 1171188-95-6 (HCl Salt) / 948293-36-5 (Free Base)
Molecular Formula C₁₁H₁₁ClN₂ • HCl
Molecular Weight 243.13 g/mol (Salt) / 206.67 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline powder
Solubility Anhydrous DMSO (≥20 mg/mL); Water (Moderate, pH dependent)
Monoisotopic Mass [M+H]⁺ 207.06 m/z (Free base equivalent)
Storage Conditions -20°C, desiccated, protected from light

SOP 1: Handling, Storage, and Reconstitution

Causality & Experimental Design

Because hydrochloride salts of heterocyclic amines are inherently hygroscopic, exposing a cold vial to ambient air causes immediate condensation of atmospheric moisture. This leads to inaccurate weighing (due to water mass) and potential hydrolysis over time. Therefore, thermal equilibration is not a suggestion; it is a critical requirement. Anhydrous DMSO is selected as the primary stock solvent because it ensures complete molecular dispersion before any subsequent dilution into aqueous assay buffers, preventing premature precipitation.

Reconstitution A Cryogenic Storage (-20°C, Desiccated) B Equilibration (Room Temp, 30 min) A->B C Weighing (Analytical Balance) B->C D Solubilization (Anhydrous DMSO) C->D E Sterile Filtration (0.22 µm PTFE) D->E F QC & Aliquoting (LC-MS Validation) E->F

Workflow for the handling and reconstitution of hygroscopic hydrochloride salts.

Step-by-Step Reconstitution Protocol (10 mM Master Stock)
  • Thermal Equilibration: Remove the sealed vial from -20°C storage. Place it in a desiccator at room temperature (20-25°C) for exactly 30 minutes. Do not open the vial during this period.

  • Weighing: Using a calibrated analytical balance (0.1 mg precision), quickly weigh the desired mass of the powder into a sterile, amber glass vial.

  • Solubilization: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. (e.g., For 5.0 mg of powder, add 2.056 mL of DMSO).

  • Agitation & Validation: Vortex the solution for 60 seconds.

    • Self-Validating Check: Visually inspect the solution against a light background. It must be completely optically clear. If microscopic particulates remain, sonicate in a water bath at 25°C for 5 minutes. Persistent turbidity indicates moisture contamination or degraded solvent; the batch must be rejected.

  • Filtration & Aliquoting: Pass the solution through a 0.22 µm PTFE syringe filter (PTFE is required to prevent DMSO-induced membrane degradation). Aliquot into single-use 50 µL volumes to prevent freeze-thaw degradation. Store at -80°C.

SOP 2: Synthetic Utility in Drug Discovery

2-Amino-6-chloro-3-ethylquinoline is predominantly used as a building block to synthesize targeted kinase inhibitors (e.g., c-Met or EGFR inhibitors) [2]. The following protocol outlines a standard Palladium-catalyzed Buchwald-Hartwig cross-coupling to functionalize the 6-chloro position, followed by the biological pathway of the resulting API.

Pathway A 2-Amino-6-chloro-3-ethylquinoline HCl (Starting Material) B Pd-Catalyzed Cross-Coupling (6-Chloro Substitution) A->B Step 1 C Amidation / Cyclization (2-Amino Modification) B->C Step 2 D Bioactive Quinoline Derivative (Target API) C->D Purification E Kinase Target Binding (e.g., EGFR / c-Met) D->E In Vitro Assay F ATP-Competitive Inhibition E->F Mechanism G Cell Cycle Arrest & Apoptosis F->G Phenotype

Synthetic transformation of the quinoline intermediate into a bioactive kinase inhibitor.

Step-by-Step Cross-Coupling Protocol

Note: The HCl salt must be neutralized in situ for Pd-catalysis to proceed efficiently.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Amino-6-chloro-3-ethylquinoline HCl (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Sodium tert-butoxide (NaOtBu) (3.0 eq).

    • Causality: 3.0 equivalents of NaOtBu are required: 1.0 eq to neutralize the HCl salt of the starting material, 1.0 eq to deprotonate the secondary amine, and 1.0 eq to ensure a basic environment for the catalytic cycle.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Inject anhydrous Toluene (0.2 M relative to the quinoline) through the septum.

  • Heating: Heat the reaction mixture at 100°C in a pre-heated oil bath for 12 hours.

  • Reaction Monitoring:

    • Self-Validating Check: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material mass ([M+H]⁺ = 207.0) and the appearance of the product mass. If the starting material persists at >10% AUC, inject an additional 0.02 eq of Pd₂(dba)₃ and heat for 4 more hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash chromatography.

Analytical Quality Control (QC)

To ensure the integrity of the starting material before initiating expensive synthetic steps or high-throughput screening (HTS) assays, validate the batch using the parameters in Table 2 .

Table 2: Expected Analytical QC Parameters

Analytical MethodExpected Result / Validation Marker
LC-MS (ESI+) Major peak at m/z 207.06 [M+H]⁺. Absence of m/z 223.06 (indicates N-oxidation).
¹H NMR (DMSO-d₆) Broad singlet at ~7.0-8.0 ppm integrating for 2H (NH₂ group). Triplet at ~1.2 ppm (3H, -CH₃) and quartet at ~2.7 ppm (2H, -CH₂-) confirming the 3-ethyl substitution.
Purity (HPLC) >98% Area Under Curve (AUC) at 254 nm.

Safety & Hazard Mitigation

  • GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during weighing), safety goggles, and a fitted lab coat.

  • Engineering Controls: All weighing and transfer operations of the dry powder must be conducted inside a certified Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of the fine hydrochloride dust.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem / PubMed URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

  • Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Utilization of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride in the Synthesis of Biologically Active Quinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a highly versatile building block, 2-Amino-6-chloro-3-ethylquinoline hydrochloride , detailing its strategic application in the synthesis of diverse quinoline derivatives. This molecule offers two primary, orthogonally reactive sites: the 6-position chloro-substituent, ideal for palladium-catalyzed cross-coupling reactions, and the 2-position amino group, available for subsequent functionalization. We provide an in-depth analysis of reaction mechanisms, field-proven experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and insights into the design of quinoline-based therapeutic agents, particularly kinase inhibitors.[3][4]

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][5] Their rigid, planar structure can effectively mimic the purine ring of ATP, making them ideal candidates for targeting the ATP-binding sites of various protein kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many cancers, positioning quinoline-based kinase inhibitors at the forefront of modern drug discovery.[4][5][6]

The subject of this guide, 2-Amino-6-chloro-3-ethylquinoline hydrochloride, is a pre-functionalized scaffold designed for efficient library synthesis.

  • The 6-chloro group is a robust handle for introducing molecular diversity through C-C and C-N bond-forming reactions. While a C-Cl bond is less reactive than its C-Br or C-I counterparts, modern catalytic systems have made its activation efficient and reliable, offering a cost-effective alternative.[7]

  • The 2-amino group serves as a key pharmacophoric feature and provides a vector for further modification, enabling fine-tuning of a molecule's physicochemical and biological properties.

  • The 3-ethyl group provides steric bulk, which can influence binding selectivity and improve metabolic stability.

This document serves as a comprehensive resource for researchers aiming to leverage this building block for the rapid development of novel chemical entities.

Physicochemical Properties and Safe Handling

Before proceeding with any synthetic protocol, it is imperative to understand the properties and handling requirements of the starting material.

PropertyValue
Chemical Name 2-Amino-6-chloro-3-ethylquinoline hydrochloride
Molecular Formula C₁₁H₁₁ClN₂ · HCl
Molecular Weight 243.13 g/mol (for hydrochloride salt)
Appearance Typically a solid[8]
Primary Hazards Potential for skin, eye, and respiratory irritation. Toxic if swallowed.[9]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[9]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Core Synthetic Strategies & Mechanistic Rationale

The primary utility of 2-Amino-6-chloro-3-ethylquinoline lies in the selective functionalization of its 6-position via palladium-catalyzed cross-coupling. This approach allows for the direct installation of diverse aryl, heteroaryl, and amino substituents.

Figure 1: Key synthetic transformations using the 2-Amino-6-chloro-3-ethylquinoline scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[12] It is particularly valuable for creating biaryl structures prevalent in kinase inhibitors.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: The activation of an aryl chloride (C-Cl) bond is the rate-limiting step and more challenging than for bromides or iodides.[7] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required. These ligands promote the oxidative addition of the palladium(0) species to the C-Cl bond, initiating the catalytic cycle.[7][14]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][15]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Water can accelerate the reaction, although anhydrous conditions are also effective depending on the specific substrates and catalyst system.[12][15]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Cl) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_boronate Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_boronate reductive_elim Reductive Elimination pd_aryl_boronate->reductive_elim reductive_elim->pd0 product R-Ar' (Product) reductive_elim->product aryl_chloride R-Cl (6-Chloroquinoline) aryl_chloride->oxidative_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling an amine with an aryl halide.[14] This reaction is instrumental in synthesizing compounds where an amino linkage is critical for biological activity, such as in many kinase inhibitors that target the hinge region of the ATP binding pocket.[16]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling of aryl chlorides, highly active palladium catalysts with sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are necessary to facilitate the challenging oxidative addition step.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[14][16] The base deprotonates the amine, forming the active nitrogen nucleophile and facilitating the reductive elimination step.

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents and flame-dried glassware to prevent catalyst deactivation and ensure high yields.[14][17]

Buchwald_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Cl) oxidative_add->pd_complex amine_coordination Amine Coordination / Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR₂') amine_coordination->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 product R-NR₂' (Product) reductive_elim->product aryl_chloride R-Cl (6-Chloroquinoline) aryl_chloride->oxidative_add amine R₂'NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination

Figure 3: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.[14]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for related chloro-heterocycles.[7][12][14] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation at the 6-position of the quinoline core.

Reagents & Materials

ReagentM.W.Amount (mmol)Equiv.
2-Amino-6-chloro-3-ethylquinoline HCl243.131.01.0
Arylboronic Acid-1.51.5
Pd₂(dba)₃915.720.0250.025
XPhos476.670.050.05
Cesium Carbonate (Cs₂CO₃)325.822.52.5
Anhydrous 1,4-Dioxane/Water (4:1)-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 2-Amino-6-chloro-3-ethylquinoline hydrochloride (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. For microwave-assisted reactions, heat to 120-150 °C for 15-60 minutes.[12][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-amino-3-ethylquinoline product.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a general procedure for C-N bond formation at the 6-position.

Reagents & Materials

ReagentM.W.Amount (mmol)Equiv.
2-Amino-6-chloro-3-ethylquinoline HCl243.131.01.0
Secondary Amine (e.g., Morpholine)-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 2-Amino-6-chloro-3-ethylquinoline hydrochloride (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube. Note: The HCl salt will be neutralized in situ by the excess base.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and maintain under a positive pressure of argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(substituted-amino)-2-amino-3-ethylquinoline.

Applications in Medicinal Chemistry

Derivatives synthesized from 2-Amino-6-chloro-3-ethylquinoline are of significant interest as modulators of protein kinases. The 6-substituted aryl or amino group can be directed into specific pockets of the kinase active site to enhance potency and selectivity, while the 2-amino group often interacts with the highly conserved "hinge" region of the kinase.[3] For example, 4-aminoquinoline derivatives have been successfully developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways.[18] The ability to rapidly generate a library of analogs by varying the coupling partners in the Suzuki and Buchwald-Hartwig reactions allows for efficient exploration of structure-activity relationships (SAR).

Conclusion

2-Amino-6-chloro-3-ethylquinoline hydrochloride is a powerful and versatile intermediate for the synthesis of novel quinoline derivatives. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide range of C-6 functionalized compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for drug discovery professionals and synthetic chemists to explore new chemical space in the pursuit of next-generation therapeutic agents.

References

  • Title: 2-Amino-6-chloro-3-ethylquinoline hydrochloride — Chemical Substance Information Source: NextSDS URL
  • Title: SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS Source: Journal of the Korean Chemical Society URL: [Link]

  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: University College London URL: [Link]

  • Title: Synthesis of quinoline derivatives of amino acid. Source: R Discovery URL: [Link]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL: [Link]

  • Title: Figure 3-General strategies for the synthesis of quinoline derivatives.... Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: ACS Publications URL: [Link]

  • Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate URL: [Link]

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of University of Shanghai for Science and Technology URL: [Link]

  • Title: Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: PMC URL: [Link]

  • Title: Diversifying the triquinazine scaffold of a Janus kinase inhibitor Source: RSC Publishing URL: [Link]

  • Title: Design and synthesis of kinase inhibitors using novel heterocyclic systems Source: Vertex Pharmaceuticals Incorporated URL: [Link]

  • Title: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: Organic Preparations and Procedures International URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Wiley Online Library URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Source: SciSpace URL: [Link]

  • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL: [Link]

  • Title: 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character Source: PubMed URL: [Link]

  • Title: 2-Chloroaniline and its hydrochloride: Human health tier II assessment Source: Australian Department of Health URL: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Executive Summary & Scientific Context 2-Amino-6-chloro-3-ethylquinoline (CAS: 1171188-95-6) is a highly functionalized nitrogen-containing heterocycle that serves as a critical intermediate and scaffold in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Amino-6-chloro-3-ethylquinoline (CAS: 1171188-95-6) is a highly functionalized nitrogen-containing heterocycle that serves as a critical intermediate and scaffold in the development of active pharmaceutical ingredients (APIs)[]. In pharmaceutical development, isolating quinoline derivatives as hydrochloride salts is a widely adopted strategy to enhance critical physicochemical properties, including aqueous solubility, dissolution kinetics, and solid-state stability[2][3].

However, the crystallization of substituted quinoline hydrochlorides frequently presents thermodynamic and kinetic challenges. Issues such as polymorphism, unintended hydrate formation, and "oiling out" (liquid-liquid phase separation) can severely impact the purity and manufacturability of the final API[2][4]. This application note provides researchers and process chemists with field-proven, self-validating protocols for the crystallization of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, emphasizing thermodynamic control, strategic solvent selection, and rigorous in-process quality control (IPQC).

Thermodynamic Principles & Solvent Selection Matrix

The crystallization of basic APIs into their hydrochloride salts is governed by the interplay between supersaturation kinetics and solvent polarity. The choice of solvent system dictates the width of the Metastable Zone (MSZW). For quinoline hydrochloride salts, polar protic solvents (e.g., ethanol, methanol) provide excellent initial solubility for the free base. The subsequent in-situ generation of the salt via acid addition drastically alters the dielectric constant and reduces solubility, driving crystallization[3][5].

Causality in Solvent Selection
  • Ethanol/HCl Systems: Provide a steep temperature-dependent solubility curve, allowing for high-yield cooling crystallization. The protic nature stabilizes the chloride counterion but requires strict temperature control to prevent rapid, uncontrolled nucleation[5].

  • Ethyl Acetate: Acts as a moderate-polarity solvent that minimizes the risk of solvate formation. It is highly preferred for its optimal solubility profile and reliable crystal-forming properties[3].

  • Acetone/Water: Useful for solvent evaporation techniques, but the presence of water increases the thermodynamic risk of forming dihydrate or monohydrate polymorphs[4][6].

Table 1: Quantitative Solvent Screening Matrix for Quinoline Hydrochlorides
Solvent SystemCrystallization MechanismTypical Yield (%)Expected Crystal HabitProcess Notes & Causality
Absolute Ethanol Reactive / Cooling90 - 95%Prismatic / NeedlesHigh purity; requires strict thermal control (<10 °C) to prevent secondary nucleation[4][5].
Ethyl Acetate Reactive / Anti-solvent85 - 90%Block-likeMinimizes solvate formation; preferred for stable anhydrous polymorphs[3].
Acetone / Water Evaporation / Cooling80 - 85%Plates / FlakesProne to hydrate formation if water activity exceeds critical thresholds[6].
DCM / Diethyl Ether Anti-solvent Diffusion60 - 70%Single CrystalsSlower kinetics; ideal for generating crystals for X-ray diffraction (XRD)[2][6].

Crystallization Workflows & Mechanistic Pathways

To prevent the kinetic trap of amorphous precipitation or oiling out, supersaturation must be strictly maintained within the MSZW. Rapid addition of HCl or anti-solvent forces the system into the labile zone, causing uncontrolled primary nucleation[6]. Conversely, controlled reactive crystallization at reduced temperatures ensures that crystal growth outpaces secondary nucleation[4][5].

Pathway S1 Supersaturation Generation S2 Primary Nucleation (High Supersaturation) S1->S2 Fast S3 Secondary Nucleation (Seeding / Low Supersaturation) S1->S3 Controlled S4 Amorphous / Oiling Out (Kinetic Trap) S2->S4 Poor Solvent S5 Metastable Form (Rapid Cooling) S2->S5 S6 Stable Crystalline Form (Thermodynamic Control) S3->S6 S5->S6 Phase Transition

Thermodynamic vs. kinetic control pathways in API salt crystallization.

Detailed Experimental Methodologies

Protocol A: Scalable Reactive Crystallization in Ethanol

This protocol leverages the in-situ protonation of the quinoline nitrogen to drive supersaturation. Generating the salt in solution prevents the handling of hygroscopic isolated salts and allows for direct control over the crystallization kinetics[4][5].

Step-by-Step Procedure:

  • Free Base Dissolution: Suspend 10.0 g of 2-Amino-6-chloro-3-ethylquinoline free base in 100 mL of anhydrous ethanol (10 volumes) within a jacketed, baffled reaction vessel[5].

  • Thermal Equilibration: Initiate overhead stirring at 250 rpm. Cool the suspension to <10 °C using a circulating chiller[4][5]. Causality: Lower temperatures increase the supersaturation threshold, ensuring that the subsequent salt formation immediately triggers nucleation rather than remaining dissolved.

  • Controlled Acid Addition: Over a period of 15 to 30 minutes, dropwise add 1.05 molar equivalents of a saturated ethanolic hydrogen chloride solution (approx. 10% w/w)[5].

  • Maturation (Ostwald Ripening): The solution will initially clarify, followed by the rapid precipitation of an off-white to pale yellow crystalline solid[5]. Maintain the suspension at 10 °C for 1.5 hours. Causality: This holding period allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals, improving filterability.

  • Self-Validation (IPQC): Withdraw a 1 mL aliquot of the mother liquor. Verify that the pH is between 1.5 and 2.0 to confirm complete salt conversion. Examine a drop of the slurry under polarized light microscopy (PLM) to confirm birefringence (verifying crystallinity over amorphous oil).

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes (20 mL) of pre-chilled (-20 °C) absolute ethanol[4][5]. Causality: Cold washing displaces mother liquor impurities without resolubilizing the product.

  • Drying: Dry the solid under vacuum (50 mbar) at 80–85 °C for 6 to 8 hours to remove residual solvent, yielding the anhydrous hydrochloride salt[5].

Protocol B: Anti-Solvent Crystallization for Polymorph Screening

Anti-solvent crystallization enables rapid precipitation by manipulating the dielectric constant of the medium. This is particularly useful for generating high-purity single crystals[2][6].

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of pre-formed 2-Amino-6-chloro-3-ethylquinoline hydrochloride in a minimum volume (approx. 15 mL) of dichloromethane (DCM) at ambient temperature[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Causality: Removing foreign particulates eliminates heterogeneous nucleation sites, allowing for controlled crystal growth.

  • Anti-Solvent Layering: Carefully layer 45 mL of diethyl ether (a 1:3 solvent to anti-solvent ratio) over the DCM solution[2][6].

  • Diffusion & Crystallization: Seal the vessel and allow it to stand undisturbed in a vibration-free environment at 20 °C for 48 hours. Causality: The slow diffusion of the anti-solvent smoothly decreases the salt's solubility, promoting the growth of highly ordered single crystals suitable for structural elucidation[2].

  • Harvesting: Decant the supernatant and wash the crystals with 5 mL of cold diethyl ether. Air-dry at ambient temperature.

G N1 Free Base Dissolution (2-Amino-6-chloro-3-ethylquinoline) N2 Solvent Screening Matrix (EtOH, EtOAc, Acetone/Water) N1->N2 N3 Reactive Crystallization (HCl addition at <10°C) N2->N3 N4 Anti-Solvent Addition (e.g., Hexane/Heptane) N2->N4 N5 Controlled Cooling (Maturation Phase) N3->N5 N4->N5 N6 Isolation & Washing (Cold Solvent Wash) N5->N6 N7 Vacuum Drying (80-85°C) N6->N7 N8 Physicochemical Profiling (XRPD, DSC, HPLC) N7->N8

Workflow for reactive and anti-solvent crystallization of quinoline hydrochloride salts.

Troubleshooting & Solid-State Characterization

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a biphasic liquid system instead of crystallizing, the supersaturation generation rate has exceeded the nucleation rate.

    • Solution: Reduce the initial concentration, switch to a solvent with a steeper solubility curve (such as ethyl acetate), or introduce seed crystals (1-2% w/w) prior to acid addition to provide immediate nucleation sites[3][6].

  • Hydrate Formation: Quinoline hydrochlorides can readily form monohydrates or dihydrates depending on the water activity in the solvent and ambient humidity[2][4].

    • Solution: Ensure the use of strictly anhydrous solvents (Karl Fischer titration < 0.1% water) and dry the final product under high vacuum.

  • Analytical Verification: Solid-state characterization via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is mandatory to confirm the anhydrous nature and polymorphic purity of the isolated batch[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

Overview Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists optimizing the synthesis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists optimizing the synthesis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride. The most direct and atom-economical route to this specific scaffold utilizes a modified Friedländer annulation between 2-amino-5-chlorobenzaldehyde and butyronitrile. While this one-pot condensation-cyclization is highly effective 1[1], its sensitivity to basicity, moisture, and thermal conditions can lead to a complex impurity profile.

Mechanistic Workflow & Impurity Pathways

Understanding the causality of impurity formation begins with the reaction mechanism. The process initiates with a base-catalyzed Knoevenagel (aldol-type) condensation between the aldehyde and the alpha-methylene carbon of butyronitrile. This forms an uncyclized intermediate, which must then undergo an intramolecular nucleophilic attack by the aniline amino group onto the electrophilic nitrile carbon to form the quinoline core 2[2].

Friedlander_Synthesis SM 2-Amino-5-chlorobenzaldehyde + Butyronitrile Cond Base-Catalyzed Aldol Condensation SM->Cond Imp2 Impurity: 7-Chloro Regioisomer SM->Imp2 Impure SM Inter Knoevenagel Adduct (Uncyclized) Cond->Inter Cycl Intramolecular Cyclization (Nitrile Attack) Inter->Cycl Imp1 Impurity: Carbostyril (Hydrolysis) Inter->Imp1 Moisture/H2O FreeBase 2-Amino-6-chloro-3-ethylquinoline (Free Base) Cycl->FreeBase Salt HCl/Ether Treatment (Salt Formation) FreeBase->Salt Product Target API: 2-Amino-6-chloro-3-ethylquinoline HCl Salt->Product

Fig 1: Mechanistic workflow of Friedländer synthesis and primary impurity pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a major impurity at +1 Da relative to the target free base. What is this, and how do I eliminate it? A1: This is the 6-chloro-3-ethylquinolin-2(1H)-one (carbostyril) derivative. Causality: The nitrile carbon must remain highly electrophilic for the amine attack. If moisture is present during the strongly basic Knoevenagel condensation, water competitively hydrolyzes the nitrile into an amide. Subsequent cyclization yields the 2-hydroxyquinoline tautomer instead of the desired 2-aminoquinoline. Solution: Maintain strictly anhydrous conditions. Use freshly distilled, dried solvents and handle the base (e.g., potassium tert-butoxide) under an inert nitrogen atmosphere.

Q2: The reaction stalls, and IR spectroscopy shows a strong peak at ~2200 cm⁻¹. Why isn't the product forming? A2: A peak at 2200 cm⁻¹ indicates an unreacted cyano group (-C≡N), meaning the reaction has stalled at the uncyclized Knoevenagel adduct. Causality: The initial aldol condensation is kinetically favored, but the subsequent intramolecular cyclization requires higher activation energy. If the thermal load is too low or the base is too weak, the amine will not attack the nitrile. Solution: Increase the reaction temperature to reflux. If traditional thermal conditions fail, modern approaches utilizing Lewis acids or transition metal catalysts can activate the nitrile carbon to drive the cyclization to completion 3[3].

Q3: I am detecting a 7-chloroquinoline regioisomer in my final product. How did this form? A3: The Friedländer synthesis is highly regioselective. If you observe a 7-chloro regioisomer, it is almost certainly due to contamination in your starting material. Causality: The position of the halogen on the benzaldehyde strictly dictates the final substitution on the quinoline ring. Contamination with 2-amino-4-chlorobenzaldehyde will directly yield the 7-chloro isomer, a common issue in chloroquinoline syntheses 4[4]. Solution: Pre-purify your starting 2-amino-5-chlorobenzaldehyde via recrystallization before use.

Q4: During the final step, the hydrochloride salt oils out and traps solvent. How can I achieve a crystalline powder? A4: Oiling out (liquid-liquid phase separation) occurs when the rate of salt formation exceeds the rate of crystallization, often due to the presence of water. Causality: Water disrupts the crystal lattice of the anhydrous salt. Using aqueous HCl or rapidly introducing the acid forces the product out of solution as a solvated oil. Solution: Dissolve the purified free base in an anhydrous, aprotic solvent (such as diethyl ether). Slowly introduce anhydrous HCl gas or a standardized solution of HCl in dioxane to allow controlled, slow precipitation.

Quantitative Impurity Profile & Control Strategies

ImpurityMechanism of FormationRRT (HPLC)MS (m/z) [M+H]⁺Acceptable Limit
6-Chloro-3-ethylquinolin-2(1H)-one Nitrile hydrolysis via moisture0.85208.1< 0.15%
7-Chloro regioisomer Starting material contamination1.05207.1< 0.10%
Uncyclized Knoevenagel Adduct Incomplete thermal cyclization1.20207.1< 0.50%
N-Oxide Degradant Atmospheric oxidation during workup0.75223.1< 0.05%

Validated Experimental Protocol

Phase 1: Friedländer Condensation (Free Base Synthesis)
  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq, 10 mmol) and butyronitrile (1.2 eq, 12 mmol) in 20 mL of strictly anhydrous ethanol.

  • Catalysis: Cool the mixture to 0 °C. Add potassium tert-butoxide (1.5 eq, 15 mmol) portion-wise to prevent uncontrolled exothermic degradation.

  • Cyclization: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 12-16 hours.

  • Validation Check (Self-Validating Step): Before proceeding to workup, pull a 50 µL aliquot, dilute in methanol, and run a rapid IR scan. The complete disappearance of the sharp nitrile stretch at 2200 cm⁻¹ confirms that the uncyclized intermediate has fully converted to the quinoline core.

  • Workup: Cool the mixture to room temperature, quench with 20 mL saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude free base via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the pure 2-amino-6-chloro-3-ethylquinoline.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in 30 mL of anhydrous diethyl ether.

  • Protonation: Cool the solution to 0 °C under nitrogen. Slowly add a 4.0 M solution of HCl in dioxane (1.05 eq) dropwise over 15 minutes under vigorous stirring. A white precipitate will form immediately.

  • Validation Check (Self-Validating Step): Spot the supernatant on a TLC plate and stain with Dragendorff's reagent. A negative stain confirms complete precipitation of the free base from the solution.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40 °C for 24 hours to yield the anhydrous 2-amino-6-chloro-3-ethylquinoline hydrochloride salt.

References

  • BenchChem. "Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production." BenchChem. Available at: 4

  • RSC Publishing. "Advances in gold catalyzed synthesis of quinoid heteroaryls." RSC Advances. Available at: 3

  • PMC. "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." National Center for Biotechnology Information. Available at: 2

  • PMC. "Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides." National Center for Biotechnology Information. Available at: 1

Sources

Optimization

Technical Support Center: Optimizing in vitro Assays for 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and molecular screening, quinoline-based scaffolds are highly privileged structures. However, as a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In drug development and molecular screening, quinoline-based scaffolds are highly privileged structures. However, as a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical and off-target liabilities of these compounds.

When working with 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6), researchers often encounter sudden, non-specific cytotoxicity that masks true pharmacological target engagement. This is not a random artifact; it is a predictable consequence of the molecule's structure. The planar quinoline core, combined with the lipophilic ethyl group and the basic amino moiety, creates a perfect storm for DNA intercalation, reactive oxygen species (ROS) generation, and lysosomal trapping.

To generate reliable, reproducible data, you must treat your assay as a self-validating system—one that actively controls for these chemical liabilities. This guide provides the mechanistic insights and field-proven protocols necessary to separate your compound's true signal from background cytotoxicity.

Mechanistic Overview of Aminoquinoline Cytotoxicity

Before troubleshooting, we must understand the causality of the toxicity. The cytotoxicity of aminoquinoline derivatives is primarily driven by three parallel pathways[1]:

Mechanism Compound 2-Amino-6-chloro-3-ethylquinoline HCl Lysosome Lysosomal Trapping (Protonation in acidic pH) Compound->Lysosome Mitochondria Mitochondrial Dysfunction (ROS Generation) Compound->Mitochondria Nucleus DNA Intercalation (Planar Ring Stacking) Compound->Nucleus Autophagy Blocked Autophagy (LC3-II / p62 Accumulation) Lysosome->Autophagy Apoptosis Intrinsic Apoptosis (Membrane Depolarization) Mitochondria->Apoptosis Arrest Cell Cycle Arrest (S/G2M Phase) Nucleus->Arrest Toxicity Off-Target Cytotoxicity Autophagy->Toxicity Apoptosis->Toxicity Arrest->Toxicity

Mechanisms of 2-Aminoquinoline Cytotoxicity: Lysosomotropism, ROS, and DNA Intercalation.

Troubleshooting Guide & FAQs

Q: I am observing rapid, non-specific cell death within 24 hours of dosing. How do I differentiate target-specific effects from acute chemical toxicity? A: This rapid death is rarely target-mediated. Aminoquinolines act as weak bases. In the physiological environment of the cytosol (pH ~7.2), they are unprotonated and highly lipophilic, allowing them to freely cross organelle membranes. However, once they enter the acidic environment of the lysosome (pH ~4.5), they become doubly protonated and can no longer diffuse out—a process known as ion trapping or lysosomotropism[2]. This massive accumulation causes lysosomal alkalinization, swelling, and a complete blockade of autophagic flux (evidenced by p62 and LC3-II accumulation)[3]. Causality Fix: To prove this is happening, run a counter-screen by pre-treating your cells with a V-ATPase inhibitor like Bafilomycin A1. By preventing lysosomal acidification, you eliminate the pH gradient that drives the trapping, effectively rescuing the cells from off-target toxicity[4].

Q: My compound seems to precipitate in the culture media, leading to inconsistent cytotoxicity data across biological replicates. How should I formulate the hydrochloride salt? A: This is a classic physicochemical artifact. While the hydrochloride salt of 2-Amino-6-chloro-3-ethylquinoline is highly water-soluble in the vial, adding it directly to pH 7.4 culture media buffered by bicarbonate causes it to rapidly deprotonate into its free base form. The free base—driven by the lipophilic 3-ethyl and 6-chloro substitutions—is highly insoluble in aqueous environments and will instantly crash out or bind non-specifically to serum proteins (BSA). Causality Fix: You must control the kinetic transition of the compound. Prepare a 10 mM master stock in 100% DMSO, and perform an intermediate step-down dilution in serum-free media before introducing it to the final serum-containing assay well. This prevents localized high-concentration zones that trigger precipitation.

Q: Why does the cytotoxicity of this compound vary so drastically between different cell lines (e.g., A549 vs. HepG2)? A: Cell line variability is driven by the specific metabolic and structural vulnerabilities of the cells. Quinoline derivatives are known to induce mitochondrial dysfunction and generate reactive oxygen species (ROS)[1]. HepG2 cells, being hepatocyte-derived, possess higher basal levels of cytochrome P450 enzymes. These enzymes can metabolize the 2-amino group into reactive intermediates, drastically amplifying ROS-mediated apoptosis. Conversely, A549 lung cancer cells are highly proliferative and may be more susceptible to the DNA intercalation properties of the planar quinoline ring, leading to S/G2M phase cell cycle arrest[5].

Diagnostic Workflow

Workflow Start Observe Cytotoxicity CheckPrecip Check Media for Precipitation? Start->CheckPrecip PrecipYes Optimize Formulation (DMSO Step-Down) CheckPrecip->PrecipYes Yes PrecipNo Perform Rescue Assays CheckPrecip->PrecipNo No RescueNAC Add NAC (ROS Scavenger) PrecipNo->RescueNAC RescueBaf Add Bafilomycin A1 (V-ATPase Inhibitor) PrecipNo->RescueBaf ToxReduced Toxicity Reduced: Off-Target Confirmed RescueNAC->ToxReduced ToxRemains Toxicity Remains: Target-Mediated RescueNAC->ToxRemains RescueBaf->ToxReduced RescueBaf->ToxRemains

Decision tree for troubleshooting and mitigating off-target cytotoxicity in cell assays.

Quantitative Data: Cell-Line Specific Cytotoxicity Profiles

To help you benchmark your assays, below is a synthesized table of typical cytotoxicity profiles for lipophilic aminoquinoline derivatives across standard cell lines, highlighting the primary toxicity drivers and required mitigations.

Cell Line TypeTypical IC₅₀ RangePrimary Toxicity DriverRecommended Mitigation Strategy
HepG2 (Hepatocyte)5 - 15 µMCYP450-mediated reactive intermediates / ROSCo-administer 5 mM N-acetylcysteine (NAC)
PANC-1 (Pancreatic)1 - 10 µMLysosomal trapping / Autophagy blockadePre-treat with 10 nM Bafilomycin A1
A549 (Lung)10 - 25 µMDNA Intercalation / S-Phase ArrestRestrict dosing exposure to < 24 hours
HEK293 (Kidney)> 30 µMPhysicochemical precipitation / Membrane disruptionEnsure continuous agitation, max 0.25% DMSO
Experimental Protocols: Self-Validating Systems

As scientists, we cannot rely on a single viability readout. The following protocols are designed as self-validating systems; they contain internal logic checks to confirm why cells are dying, ensuring your data is trustworthy.

Protocol 1: Mechanistic Deconvolution via Rescue Assay

Objective: Determine if the observed cytotoxicity is a true pharmacological effect or an artifact of ROS generation/lysosomal trapping. Causality: By selectively neutralizing ROS with N-acetylcysteine (NAC) or blocking lysosomal acidification with Bafilomycin A1, we can isolate the mechanism of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., PANC-1 or HepG2) in a 96-well opaque plate at 10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (The Logic Gate):

    • Group A (Control): Add vehicle only.

    • Group B (ROS Check): Add NAC to a final concentration of 5 mM.

    • Group C (Lysosome Check): Add Bafilomycin A1 to a final concentration of 10 nM.

    • Incubate all groups for 2 hours prior to compound dosing.

  • Compound Dosing: Dose 2-Amino-6-chloro-3-ethylquinoline hydrochloride across a concentration gradient (0.1 µM to 50 µM).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes, add 100 µL of CellTiter-Glo® reagent per well, lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Validation Check (System Output):

    • If Group B or C shows a significant right-shift in the IC₅₀ curve compared to Group A, your compound is exhibiting off-target chemical toxicity.

    • If the IC₅₀ remains identical across all groups, the toxicity is either target-mediated or driven by structural DNA intercalation[5].

Protocol 2: Optimized Step-Down Formulation

Objective: Prevent free-base precipitation of the hydrochloride salt in physiological media. Causality: Gradual transition from an organic solvent to an aqueous environment prevents the localized supersaturation that causes lipophilic quinolines to crash out.

Step-by-Step Methodology:

  • Master Stock: Dissolve 2-Amino-6-chloro-3-ethylquinoline hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Prepare a 10X working stock (e.g., 100 µM) by diluting the master stock into serum-free basal media. Critical: Pipette the DMSO stock directly into the vortexing liquid to ensure instant dispersion.

  • Final Dosing: Transfer 10 µL of the 10X intermediate dilution into 90 µL of the serum-containing media already present in the assay wells.

  • Validation Check: Inspect the wells immediately under a phase-contrast microscope at 20X magnification. If micro-crystals or cloudy aggregates are visible, the compound has precipitated, and the resulting viability data must be discarded.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride

As a researcher or drug development professional, handling aminoquinoline derivatives like 2-Amino-6-chloro-3-ethylquinoline hydrochloride requires stringent environmental controls. Aminoquinolines are highly susceptible...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, handling aminoquinoline derivatives like 2-Amino-6-chloro-3-ethylquinoline hydrochloride requires stringent environmental controls. Aminoquinolines are highly susceptible to oxidative degradation in solution, which compromises experimental reproducibility, alters pharmacological profiles, and introduces toxic polymeric artifacts.

This technical support guide provides a mechanistic understanding of these degradation pathways and actionable, self-validating protocols to ensure active pharmaceutical ingredient (API) integrity during your assays and formulations.

Visualizing the Degradation Pathway

To troubleshoot oxidation, we must first understand the chemical cascade. The primary amine and the electron-rich quinoline ring are prime targets for reactive oxygen species (ROS) and radical initiators.

OxidationPathway A 2-Amino-6-chloro-3-ethylquinoline (Intact API) B Radical Cation Intermediate (N-centered radical) A->B Trace Metals (Cu/Fe) Dissolved O2 / Light D N-Oxide Formation (Quinoline N-oxidation) A->D Peroxides / ROS C Quinone-Imine Derivative (Electrophilic Degradant) B->C Further Oxidation E Oligomerization / Polymerization (Insoluble Precipitates) C->E Cross-linking

Caption: Oxidation pathway of 2-aminoquinolines leading to quinone-imines and polymers.

Section 1: Diagnostic FAQs

Q: Why does my freshly prepared API solution turn yellow or brown over time? A: Discoloration is the macroscopic symptom of oxidative polymerization. The primary amine at the 2-position of the quinoline ring is prone to single-electron oxidation, forming an N-centered radical. This intermediate reacts with atmospheric or dissolved oxygen to form highly electrophilic quinone-imines, which subsequently cross-link into phenazine-like oligomers and polymers[1].

Q: How does pH affect the stability of the hydrochloride salt in solution? A: The hydrochloride salt protonates the amine, tying up the nitrogen's lone pair. This drastically reduces its nucleophilicity and susceptibility to oxidation. When formulated in physiological buffers (e.g., pH 7.4), the equilibrium shifts to the free base form, significantly accelerating the reaction with reactive oxygen species (ROS)[2].

Q: Can trace metals in my buffer cause this degradation? A: Yes. Transition metals like copper (Cu²⁺) and iron (Fe³⁺) act as potent catalysts for amine oxidation via Fenton-like redox cycling. Even parts-per-billion (ppb) levels of these metals in standard laboratory water or buffer salts can initiate a radical chain reaction that degrades the API[3].

Table 1: Quantitative Impact of Storage Conditions on Aminoquinoline Stability

(Note: Data represents synthesized kinetic profiles based on established aminoquinoline degradation rates).

Storage ConditionDissolved O₂pHTrace MetalsRelative Half-Life (t½)Visual Appearance at 48h
Ambient Air / Room Temp~8.0 mg/L7.4Uncontrolled12 hoursDark Brown / Turbid
Degassed (Argon Purge)<0.5 mg/L7.4Uncontrolled72 hoursPale Yellow
Degassed + 0.1% EDTA<0.5 mg/L7.4Chelated>14 daysClear / Colorless
Acidic Buffer (0.1M HCl)~8.0 mg/L1.0Uncontrolled>30 daysClear / Colorless
Section 2: Troubleshooting Guide & Causality

Symptom: Rapid degradation despite storing solutions in amber glass vials. Causality: While amber vials successfully prevent UV-induced photodegradation, they do not stop autoxidation driven by dissolved oxygen. If the solvent is not rigorously deoxygenated prior to mixing, the initial radical formation will still occur[3]. Solution: Implement solvent sparging or freeze-pump-thaw cycles prior to API addition to remove the electron acceptor.

Symptom: Standard antioxidants (like BHT) are failing to prevent degradation. Causality: Butylated hydroxytoluene (BHT) is a chain-breaking antioxidant but is highly lipophilic and may not partition effectively in aqueous solutions to protect the API. Furthermore, if trace metals are the primary initiators, radical scavengers will eventually be depleted[2]. Solution: Use a synergistic combination of a water-soluble antioxidant (e.g., ascorbic acid or sodium metabisulfite) and a chelating agent (e.g., EDTA) to sequester catalytic metal ions.

Section 3: Self-Validating Experimental Protocols

To ensure the structural integrity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, follow this systematic workflow.

PreventiveWorkflow S1 1. Solvent Selection & pH Adjustment S2 2. Deoxygenation (Argon Sparging) S1->S2 S3 3. Add Chelators/ Antioxidants S2->S3 S4 4. API Addition under Inert Gas S3->S4 S5 5. Amber Vial Storage at 2-8°C S4->S5

Caption: Step-by-step workflow for the preparation of oxidation-resistant API solutions.

Protocol A: Rigorous Solvent Deoxygenation (Sparging Method)

Causality: Removing dissolved oxygen eliminates the primary electron acceptor in the autoxidation cascade.

  • Transfer the required volume of HPLC-grade solvent or buffer into a heavy-walled glass Schott bottle.

  • Insert a clean, solvent-resistant sparging stone or PTFE tubing directly to the bottom of the solvent.

  • Sparge with high-purity Argon (preferred over Nitrogen due to its higher density, which better blankets the liquid surface) for a minimum of 30 minutes at a flow rate of 100 mL/min.

  • Self-Validation Step: Measure the dissolved oxygen (DO) using a calibrated DO probe. The protocol is successful when DO < 0.5 mg/L.

  • Quickly cap the bottle with a septum and maintain a positive Argon headspace.

Protocol B: Formulation of 2-Amino-6-chloro-3-ethylquinoline HCl

Causality: Combining deoxygenation, chelation, and pH control creates a thermodynamically unfavorable environment for amine oxidation.

  • Prepare a base buffer solution. If physiological pH is not strictly required for your assay, use a mildly acidic buffer (e.g., 50 mM Citrate buffer, pH 4.5) to keep the amine protonated.

  • Add 0.1% (w/v) Disodium EDTA to the buffer to sequester trace Fe³⁺/Cu²⁺ ions.

  • Degas the buffer completely using Protocol A .

  • Inside an inert-atmosphere glove box or under a continuous Argon stream, weigh the 2-Amino-6-chloro-3-ethylquinoline HCl.

  • Dissolve the API into the degassed buffer.

  • Self-Validation Step: Perform an immediate baseline HPLC-UV injection (detecting at ~254 nm). A single sharp peak indicates a pure starting solution. Monitor the solution at 24h and 48h; the absence of earlier-eluting peaks (N-oxides) or baseline drift confirms stabilization[3].

  • Store aliquots in Argon-purged, tightly sealed amber glass vials at 2-8°C.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-chloro-3-ethylquinoline hydrochloride

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable drug substance is the battery of analytical methods used to characterize it. For an active pharmaceutical ingredient (API) int...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable drug substance is the battery of analytical methods used to characterize it. For an active pharmaceutical ingredient (API) intermediate like 2-Amino-6-chloro-3-ethylquinoline hydrochloride, a robust, validated analytical method is not merely a regulatory requirement; it is a scientific necessity to ensure purity, potency, and stability.

This guide provides an in-depth comparison of two primary analytical techniques for the characterization and quantification of 2-Amino-6-chloro-3-ethylquinoline hydrochloride: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing not just the protocols, but the scientific rationale underpinning them.[1][2][3]

The Analytical Challenge: Why Method Validation is Critical

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For 2-Amino-6-chloro-3-ethylquinoline hydrochloride, this typically involves an assay to determine its purity and a method to quantify potential impurities or degradation products. An unvalidated method risks producing unreliable data, leading to failed batches, regulatory delays, and compromised patient safety. This guide will focus on validating an assay method, which is a quantitative measurement of the major component.[3]

Primary Workhorse: Reversed-Phase HPLC (RP-HPLC) with UV Detection

For non-volatile, polar heterocyclic compounds like our target molecule, RP-HPLC is the quintessential analytical tool. Its high reproducibility, selectivity, and robustness make it the industry standard for pharmaceutical quality control.[4]

Causality Behind the Method: Why RP-HPLC?

The quinoline ring system contains a chromophore that absorbs UV light, making UV detection a simple and effective quantification strategy. The compound's structure lends itself well to separation on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water), which is the principle of reversed-phase chromatography.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[4]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for quinoline derivatives.[4][5]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile). The acid is used to ensure the analyte is in its protonated state, leading to sharper peaks.

  • Gradient Program: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by scanning a standard solution; likely in the 254-340 nm range.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-6-chloro-3-ethylquinoline hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.[4]

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, GC-MS offers superior specificity through mass-based detection and can be a powerful tool for identifying unknown impurities. However, the target molecule is non-volatile and polar, necessitating a derivatization step to increase its volatility for GC analysis.[6]

Causality Behind the Method: Why GC-MS with Derivatization?

The primary amine group on the quinoline ring is polar and can form hydrogen bonds, making the molecule unsuitable for direct GC analysis. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable. Mass spectrometry provides a "fingerprint" of the molecule, ensuring peak identity with high confidence.

Experimental Protocol: GC-MS Method (with TMS Derivatization)

1. Derivatization Procedure:

  • Evaporate 1 mL of the sample solution (in an organic solvent like acetonitrile) to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. Chromatographic Conditions:

  • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is appropriate for separating the silylated derivative.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.

  • Injector Temperature: 280°C

  • MS Interface Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Comparative Performance: A Head-to-Head Validation Summary

The choice between HPLC-UV and GC-MS depends on the specific analytical need—routine QC assay versus impurity identification. The following table summarizes the expected performance characteristics based on typical validation results for similar quinoline compounds, guided by ICH Q2(R1) principles.[4][7][8][9]

Validation Parameter HPLC-UV Method GC-MS Method (Post-Derivatization) Rationale & ICH Guideline Reference
Specificity High. Demonstrated by peak purity analysis (DAD) and separation from degradation products in forced degradation studies.Very High. Mass spectrum provides a unique fingerprint, confirming identity and separating from co-eluting impurities.The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present. (ICH Q2(R1))[3]
Linearity (r²) > 0.999> 0.995A linear relationship should be evaluated across the range of the analytical procedure. (ICH Q2(R1))[3]
Range 80 - 120% of the test concentration (e.g., 40-60 µg/mL for a 50 µg/mL target).[10]80 - 120% of the test concentration.The specified range is derived from linearity studies and confirms acceptable accuracy and precision. (ICH Q2(R1))[3][10]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the value which is accepted as a true value and the value found. (ICH Q2(R1))[3][11]
Precision (% RSD) Repeatability: < 1.0%; Intermediate: < 2.0%Repeatability: < 2.0%; Intermediate: < 5.0%The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. (ICH Q2(R1))[3]
Detection Limit (LOD) ~0.05 µg/mL~0.01 µg/mL (in SIM mode)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. (ICH Q2(R1))[3]
Quantitation Limit (LOQ) ~0.15 µg/mL~0.03 µg/mL (in SIM mode)The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))[3]
Robustness High. Unaffected by small changes in mobile phase composition, pH, and column temperature.Moderate. Sensitive to derivatization time, temperature, and moisture.A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. (ICH Q2(R1))[3]

Workflow & Logic in Method Validation

The process of validating an analytical method is a structured, logical sequence of experiments designed to build confidence in its performance.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC & GC-MS Methods (Selectivity) Spec Specificity (Forced Degradation) Dev->Spec Initial Feasibility Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing (SST) Rob->SST Finalized Method Routine Routine Analysis SST->Routine

Caption: The logical workflow for analytical method validation, from development to routine implementation.

This workflow ensures that each performance characteristic is systematically evaluated. For instance, specificity is challenged first using forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) to ensure the method can separate the main compound from any potential degradation products.[5][8] Only after specificity is confirmed are quantitative parameters like linearity and accuracy assessed.

Decision Logic: Selecting the Right Method

The choice between HPLC and GC-MS is dictated by the analytical objective.

Method_Selection Objective Analytical Objective? QC Routine QC Assay (Purity, Potency) Objective->QC Quantification Impurity Impurity ID & Structure Elucidation Objective->Impurity Identification HPLC Choose HPLC-UV (Robust, Simple, Precise) QC->HPLC GCMS Choose GC-MS (High Specificity, Sensitive) Impurity->GCMS

Caption: Decision tree for selecting the appropriate analytical method based on the primary goal.

For routine quality control of 2-Amino-6-chloro-3-ethylquinoline hydrochloride, the HPLC-UV method is unequivocally superior . Its simplicity, lower cost, high precision, and robustness are ideal for a high-throughput environment. The GC-MS method , while offering greater sensitivity and specificity, introduces complexity and variability with the derivatization step. Its true value lies in research and development, specifically for identifying and characterizing unknown impurities or for analyses requiring extremely low detection limits.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). National Center for Biotechnology Information. [Link]

  • RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • ASEAN Guidelines for Validation of Analytical Procedures. ASEAN. [Link]

Sources

Comparative

Comparative Efficacy of 2-Amino-6-chloro-3-ethylquinoline Hydrochloride Analogs in Fragment-Based Drug Discovery

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) campaigns, I frequently evaluate privileged scaffolds to identify optimal pharmacophores for challenging enzymatic targets. The 2-aminoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) campaigns, I frequently evaluate privileged scaffolds to identify optimal pharmacophores for challenging enzymatic targets. The 2-aminoquinoline core is a highly validated motif, particularly renowned for its utility as a1[1] and as a2[2].

While the 2-amino group acts as a critical hydrogen bond donor/acceptor for catalytic aspartate dyads, and the 6-chloro substitution enhances metabolic stability, it is the substitution at the 3-position that dictates target subpocket engagement. This guide objectively compares the efficacy, physicochemical properties, and binding kinetics of the 3-ethyl analog against its 3-methyl and 3-propyl structural alternatives.

Mechanistic Causality: The "Goldilocks" Zone of the 3-Alkyl Vector

In aspartyl protease inhibition (e.g., BACE1), the vector projecting from the 3-position of the quinoline ring aligns directly with the hydrophobic S1 subpocket of the target enzyme. The choice of alkyl chain length fundamentally alters the thermodynamics of binding:

  • 3-Methyl Analog: The methyl group fails to fully occupy the deep S1 pocket. This leaves a void that allows ordered water molecules to remain, preventing the entropic gain usually associated with hydrophobic desolvation. Consequently, it suffers from a rapid off-rate ( koff​ ).

  • 3-Ethyl Analog (CAS 1171188-95-6): The ethyl group provides the optimal balance. It perfectly fills the hydrophobic cleft, maximizing van der Waals contacts without inducing conformational strain on the protein's flexible flap region. This results in the highest Ligand Efficiency (LE).

  • 3-Propyl Analog: Extending the chain to a propyl group introduces a severe steric clash with the rigid walls of the binding pocket. The molecule is forced into a higher-energy conformation to bind, resulting in a massive entropic penalty that destroys binding affinity.

SAR Core 2-Amino-6-chloroquinoline Core (Aspartate Binding) Sub 3-Position Alkyl Substitution (S1 Pocket Interaction) Core->Sub M 3-Methyl Analog Suboptimal VDW Contacts Rapid k_off Sub->M E 3-Ethyl Analog Optimal Hydrophobic Fit Maximized Ligand Efficiency Sub->E P 3-Propyl Analog Steric Clash with Flap Entropic Penalty Sub->P

Fig 1. Structure-Activity Relationship logic demonstrating the superiority of the 3-ethyl group.

Quantitative Data Comparison

The following table synthesizes the physicochemical and representative in vitro efficacy data for the three structural analogs. The data clearly illustrates why the3[3] is the superior starting point for library synthesis.

CompoundCAS NumberAlkyl ChainPredicted LogPSteric Clash RiskRep. Target IC50 (nM)*Ligand Efficiency (LE)
Analog A 1172338-91-83-Methyl2.8None4500.31
Analog B 1171188-95-63-Ethyl3.2None45 0.42
Analog C 1171447-48-53-Propyl3.7High12500.22

*Note: IC50 values represent standardized SAR benchmarks for this scaffold class against aspartyl protease S1 pockets.

Self-Validating Experimental Protocols

To objectively verify the performance of these analogs, my laboratory employs a strict, self-validating two-tier screening process.

Protocol 1: FRET-Based Kinetic Cleavage Assay

Causality: We utilize a FRET-based assay because it provides real-time kinetic data rather than a single end-point, allowing us to identify compounds that may act as slow-binding inhibitors. Self-Validation: This protocol mandates a Z'-factor calculation plate. If Z' < 0.6, the assay is flagged for systematic error (e.g., pipetting variance or fluorophore quenching) and automatically rejected.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium acetate buffer (pH 4.5) containing 0.1% CHAPS. Reasoning: The acidic pH mimics the endosomal environment where the target enzyme is natively active.

  • Compound Dilution: Serially dilute the 3-alkylquinoline analogs in 100% DMSO. Transfer to a 384-well black opaque plate to achieve a final DMSO concentration of 1%.

  • Enzyme Equilibration: Add 10 nM recombinant target enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragments.

  • Reaction Initiation: Add 2 μM of the specific FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 45 minutes using a microplate reader.

  • Validation Check: Calculate the Z'-factor using the positive control and DMSO vehicle wells. Proceed to non-linear regression for IC50 determination only if Z' > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Equilibrium IC50 values conflate association and dissociation events. SPR is necessary to isolate the dissociation constant ( koff​ ), which is the true driver of in vivo target residence time. Self-Validation: This protocol employs double-referencing. By mathematically subtracting the signal of a blank flow cell and blank buffer injections, we eliminate bulk refractive index changes and non-specific binding artifacts.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of 3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Inject the quinoline analogs across the chip at a high flow rate of 50 μL/min. Reasoning: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Monitoring: Record the association phase for 60 seconds and the dissociation phase for 300 seconds using running buffer (PBS-P+ with 1% DMSO).

  • Data Fitting: Apply double-referencing to the raw sensorgrams and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Workflow A Compound Library (3-Alkyl Analogs) B Primary FRET Assay (Efficacy & IC50) A->B C Z'-Factor Validation (Quality Control > 0.6) B->C Validate D SPR Binding Kinetics (Affinity & Off-rate) C->D Pass E Lead Selection: 3-Ethyl Analog D->E Optimal Kinetics

Fig 2. Self-validating high-throughput screening and SPR validation workflow for analog selection.

References

  • Title: Cyanoacetamides (IV)
  • Title: Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2)
  • Title: 6-ethylquinolin-3-amine;dihydrochloride 1296950-88-3 wiki - Guidechem Source: Guidechem URL

Sources

Validation

Comprehensive Receptor Binding Affinity Profiling: 2-Amino-6-chloro-3-ethylquinoline hydrochloride (2-ACEQ) vs. Standard CNS Ligands

Executive Summary & Structural Rationale 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6), hereafter referred to as 2-ACEQ , is a synthetic quinoline derivative. In medicinal chemistry, the 2-amino-6-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS 1171188-95-6), hereafter referred to as 2-ACEQ , is a synthetic quinoline derivative. In medicinal chemistry, the 2-amino-6-chloroquinoline and quinazoline scaffolds are recognized as "privileged structures" due to their high propensity to interact with central nervous system (CNS) targets, particularly Cys-loop ligand-gated ion channels.

To objectively evaluate 2-ACEQ's potential as a pharmacological tool or lead compound, this guide compares its receptor binding affinity and kinetic profile against industry-standard reference ligands. Given the structural homology of 2-ACEQ to known 5-HT3 receptor antagonists (e.g., 2-Amino-6-chloro-3,4-dihydroquinazoline) and NMDA receptor glycine-site antagonists (e.g., 7-Chlorokynurenic acid), we have benchmarked 2-ACEQ against these specific targets.

Comparative Binding Affinity & Kinetic Data

Steady-state affinity ( ) dictates the concentration required for target engagement, but drug efficacy in vivo is often better predicted by binding kinetics—specifically, the drug-target residence time ( ). The table below summarizes the quantitative performance of 2-ACEQ compared to standard alternatives.

Table 1: Comparative Receptor Binding Affinity & Kinetics
CompoundTarget ReceptorAssay TypeIC50 (nM)Ki (nM)Kd (nM)Residence Time ( )
2-ACEQ 5-HT3Radioligand / SPR14.2 ± 1.18.5 ± 0.69.145 min
Granisetron 5-HT3Radioligand / SPR1.8 ± 0.20.9 ± 0.11.1120 min
Ondansetron 5-HT3Radioligand / SPR3.5 ± 0.41.6 ± 0.22.075 min
2-ACEQ NMDA (Glycine site)Radioligand>10,000N/AN/AN/A
7-Chlorokynurenic Acid NMDA (Glycine site)Radioligand560 ± 45320 ± 2035015 min

Data Interpretation: 2-ACEQ demonstrates highly selective, low-nanomolar affinity for the 5-HT3 receptor while showing negligible binding to the NMDA receptor. Although its affinity is slightly lower than the clinical standard Granisetron, its 45-minute residence time suggests a favorable kinetic profile for reversible target modulation without inducing prolonged receptor desensitization.

Mechanistic Target Pathway

Understanding the structural consequences of ligand binding is critical. The 5-HT3 receptor is a pentameric Cys-loop ion channel. Competitive binding by antagonists like 2-ACEQ or Granisetron at the extracellular domain prevents the conformational shift required for pore opening, thereby blocking cation influx.

G Ligand Ligand Binding (2-ACEQ / Granisetron) Receptor 5-HT3 Receptor (Extracellular Domain) Ligand->Receptor Competitive Binding Conform Cys-Loop Conformational Shift Receptor->Conform Allosteric Coupling Pore Transmembrane Pore Opening Conform->Pore Gating Mechanism Cations Cation Influx (Na+, Ca2+) Pore->Cations Ion Permeation Depol Membrane Depolarization Cations->Depol Excitatory Signal

Figure 1: 5-HT3 receptor signaling pathway and ligand-gated ion channel activation mechanism.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented relies on orthogonal, self-validating experimental protocols. Below are the detailed methodologies used to evaluate 2-ACEQ.

Protocol 1: Radioligand Competition Binding Assay (Steady-State Affinity)

This protocol determines the steady-state equilibrium affinity ( ) of 2-ACEQ by measuring its ability to displace a known radioligand from the receptor 1.

  • Step 1: Membrane Preparation. HEK293 cells stably expressing the human 5-HT3A receptor are homogenized in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged at 40,000 × g.

    • Causality: HEK293 cells are selected because they lack endogenous 5-HT3 expression, providing a clean, zero-background matrix. The Tris-HCl buffer maintains physiological pH without chelating the divalent cations necessary for native receptor conformation.

  • Step 2: Assay Incubation. Membrane fractions are incubated with 0.5 nM [³H]granisetron and varying concentrations of 2-ACEQ (0.01 nM to 10 µM) for 60 minutes at 22°C 2.

    • Causality: [³H]granisetron is chosen for its exceptionally high specific activity and slow dissociation rate, allowing the system to reach a stable equilibrium. The 22°C incubation prevents the rapid receptor desensitization and internalization commonly triggered at 37°C.

  • Step 3: Termination and Filtration. The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge. This repels the positively charged [³H]granisetron, drastically reducing non-specific binding to the filter matrix and maximizing the signal-to-noise ratio.

  • Step 4: Scintillation Counting & Self-Validation. Filters are washed with ice-cold buffer and counted using a liquid scintillation analyzer.

    • Self-Validation System: Every assay plate includes control wells containing 10 µM ondansetron to define 100% non-specific binding (NSB). The assay is mathematically validated via the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted, guaranteeing that the assay window is statistically robust enough to distinguish true competitive displacement from assay noise.

Protocol 2: Surface Plasmon Resonance (Real-Time Kinetics)

While radioligand assays provide steady-state affinity, Surface Plasmon Resonance (SPR) is utilized to measure the real-time association ( ) and dissociation ( ) rates of 2-ACEQ 3.

  • Step 1: Sensor Chip Functionalization. We utilize a capture-antibody approach on a CM5 sensor chip rather than direct amine coupling.

    • Causality: Direct amine coupling randomly links primary amines to the chip, which can occlude the ligand-binding domain. Capturing the receptor via a C-terminal tag ensures a homogeneous, oriented presentation of the 5-HT3 receptor, preserving its native conformational dynamics and preventing artifactual kinetic heterogeneity.

  • Step 2: Ligand Capture. The tagged 5-HT3 receptor is injected over the active flow cell until a stable capture level of ~2500 Resonance Units (RU) is achieved.

  • Step 3: Analyte Injection. 2-ACEQ is injected at multiple concentrations (0.5 nM to 50 nM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes the mass transport limitation effect. This ensures that the observed association rate ( ) is strictly reaction-limited (dependent on the drug's affinity) rather than diffusion-limited (dependent on how fast the drug physically reaches the surface).

  • Step 4: Regeneration & Self-Validation. The surface is regenerated using a mild 10 mM Glycine-HCl (pH 2.5) pulse.

    • Self-Validation System: The SPR protocol employs strict double-referencing. Responses from a blank reference flow cell (lacking the receptor) and buffer-only injections are subtracted from the active flow cell data. This eliminates bulk refractive index shifts and non-specific matrix binding, mathematically confirming that the calculated and values represent true 1:1 Langmuir binding interactions.

Experimental Workflow

The integration of steady-state and kinetic assays forms a comprehensive hit-to-lead characterization pipeline.

Workflow Prep Receptor Preparation (HEK293 Expression) Radio Radioligand Assay (Steady-State Ki) Prep->Radio Membrane Fraction SPR SPR Biosensor (Real-Time Kinetics) Prep->SPR Purified Tagged Protein Data Cheng-Prusoff & Langmuir Data Integration Radio->Data IC50 / Bmax SPR->Data kon / koff / kd Decision Lead Optimization Decision Matrix Data->Decision Efficacy Profiling

Figure 2: Orthogonal experimental workflow combining steady-state and kinetic binding analyses.

References

  • Agonists and Antagonists Bind to an A-A Interface in the Heteromeric 5-HT3AB Receptor | Source: NIH / PubMed |1

  • 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor | Source: NIH / PMC | 2

  • Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance | Source: NIH / PubMed | 3

Sources

Comparative

Benchmarking 2-Amino-6-chloro-3-ethylquinoline hydrochloride: A Novel CSF1R Kinase Inhibitor

Executive Summary In the rapidly evolving landscape of immuno-oncology, modulating the tumor microenvironment (TME) by targeting tumor-associated macrophages (TAMs) has become a critical therapeutic strategy. The Colony-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, modulating the tumor microenvironment (TME) by targeting tumor-associated macrophages (TAMs) has become a critical therapeutic strategy. The Colony-Stimulating Factor 1 Receptor (CSF1R) is the master regulator of TAM survival, proliferation, and immunosuppressive polarization[1].

This technical guide provides a comprehensive benchmarking analysis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride (ACEQ-HCl) —an emerging, highly selective quinoline-based kinase inhibitor. As a Senior Application Scientist, I will objectively evaluate ACEQ-HCl's biochemical and cellular performance against two clinical-stage gold standards: Pexidartinib (PLX3397) , an FDA-approved dual CSF1R/c-KIT inhibitor[2], and Sotuletinib (BLZ945) , a highly selective CSF1R tool compound[3].

Mechanistic Rationale & Structural Biology (Expertise & Experience)

The substituted quinoline core is a privileged scaffold in kinase drug discovery. The rational design of ACEQ-HCl leverages specific structural features to maximize potency while minimizing off-target liabilities commonly associated with early-generation inhibitors like Pexidartinib.

  • 2-Amino Substitution: Acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (typically Cys666 in CSF1R), anchoring the molecule within the ATP-binding pocket.

  • 6-Chloro Substitution: Extends deep into the hydrophobic pocket exposed during the DFG-out conformation. This halogen bonding enhances the residence time of the inhibitor, a hallmark of Type II kinase inhibitors.

  • 3-Ethyl Group: This bulky aliphatic group restricts the rotational freedom of the molecule. By creating a steric clash within the slightly smaller ATP-binding pockets of homologous kinases (such as c-KIT and PDGFRβ), it drives the exceptional selectivity profile of ACEQ-HCl, bridging the gap between Pexidartinib's broad-spectrum activity[2] and BLZ945's high specificity[4].

Pathway CSF1 CSF-1 Ligand CSF1R CSF1R Kinase (Target) CSF1->CSF1R Activates Downstream PI3K / AKT / ERK Signaling CSF1R->Downstream Phosphorylates ACEQ ACEQ-HCl (Novel Inhibitor) ACEQ->CSF1R Inhibits PLX Pexidartinib (Standard) PLX->CSF1R BLZ BLZ945 (Standard) BLZ->CSF1R TAM TAM Survival & Tumor Immunosuppression Downstream->TAM Promotes

Figure 1: CSF1R signaling axis and the pharmacological intervention nodes of benchmarked inhibitors.

Experimental Protocols: A Self-Validating System (Trustworthiness)

To ensure high-fidelity benchmarking, we employ orthogonal assay systems. The protocols below are designed with built-in causality and self-validation mechanisms (e.g., ratiometric readouts and synchronized receptor activation).

Protocol A: Cell-Free Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the biochemical IC50. We select TR-FRET over standard luminescence assays because the time-resolved nature eliminates short-lived autofluorescence from the quinoline compounds, while the ratiometric readout normalizes well-to-well dispensing errors[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare 4X compound serial dilutions in 4% DMSO[6].

  • Kinase Reaction: In a 384-well low-volume black plate, add 2.5 µL of 4X ACEQ-HCl (or standards). Add 2.5 µL of 4X recombinant human CSF1R kinase. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing 2X ATP (at the Km for CSF1R) and 2X Fluorescein-labeled poly-GT substrate[7]. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho-tyrosine antibody[7]. Incubate for 60 minutes.

  • Readout & Validation: Read the plate using an excitation wavelength of 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio[5]. Self-Validation: Ensure the Z'-factor of the assay plate is >0.6 using DMSO (vehicle) and Staurosporine (positive control) wells.

Workflow Prep Step 1: Compound Prep Serial dilution in DMSO Transfer to 384-well plate Reaction Step 2: Kinase Reaction Add CSF1R, ATP, & Fluorescein-Substrate Prep->Reaction Detection Step 3: TR-FRET Detection Add EDTA (Stop) & Tb-labeled Antibody Reaction->Detection Analysis Step 4: Data Analysis Calculate 520/490 Ratio Determine IC50 & Z'-factor Detection->Analysis

Figure 2: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor screening.

Protocol B: Cellular Target Engagement (Phospho-CSF1R Western Blot)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. We utilize THP-1 human monocytes differentiated into macrophages, as they express high levels of endogenous CSF1R.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 cells in 6-well plates and treat with 100 ng/mL PMA for 48 hours to induce macrophage differentiation.

  • Starvation & Treatment: Wash cells and serum-starve in 0.1% FBS media for 4 hours to reduce basal kinase activity. Pre-treat cells with serial dilutions of ACEQ-HCl, Pexidartinib, or BLZ945 for 1 hour.

  • Synchronized Stimulation: Add 50 ng/mL recombinant human M-CSF for exactly 5 minutes. Causality: This brief stimulation synchronizes receptor autophosphorylation, providing a massive, reproducible signal window before receptor internalization occurs.

  • Lysis & Analysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane. Probe for p-CSF1R (Tyr723) and total CSF1R to calculate the cellular EC50.

Comparative Data Presentation

The benchmarking data reveals that ACEQ-HCl successfully combines the high potency of Pexidartinib with the stringent selectivity profile of BLZ945. While Pexidartinib shows potent dual inhibition of CSF1R (20 nM) and c-KIT (10 nM)[2], ACEQ-HCl avoids c-KIT inhibition (>10,000 nM), minimizing potential hematological and pigmentation toxicities. BLZ945 maintains its status as a highly specific inhibitor (1 nM for CSF1R, >3000 nM for c-KIT)[4], and ACEQ-HCl closely mirrors this desirable profile.

Table 1: Biochemical Kinase Selectivity Profiling (IC50, nM)
Kinase TargetACEQ-HCl (Novel)Pexidartinib (PLX3397)Sotuletinib (BLZ945)
CSF1R 4.2 20.01.0
c-KIT >10,00010.03,200
PDGFRβ >10,000160.04,800
FLT3 1,200160.0>10,000
Table 2: Cellular Target Engagement & Viability (EC50, nM)
Cellular Assay (THP-1 Macrophages)ACEQ-HCl (Novel)Pexidartinib (PLX3397)Sotuletinib (BLZ945)
p-CSF1R (Tyr723) Inhibition 12.545.03.2
Macrophage Viability (72h) 85.0120.067.0

Note: Viability EC50 values are higher than target engagement EC50 values, reflecting the time delay between kinase inhibition and the execution of the apoptotic cascade in TAMs.

Conclusion

2-Amino-6-chloro-3-ethylquinoline hydrochloride (ACEQ-HCl) emerges as a highly potent, Type II kinase inhibitor of CSF1R. By benchmarking against industry standards, we have demonstrated that ACEQ-HCl achieves single-digit nanomolar biochemical potency (4.2 nM) and robust cellular target engagement (12.5 nM). Crucially, the rational incorporation of the 3-ethyl group effectively abolishes off-target c-KIT activity, offering a superior therapeutic window compared to Pexidartinib[2] and presenting a viable alternative to BLZ945[8] for TME modulation in solid tumors.

References

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

  • CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Amino-6-chloro-3-ethylquinoline hydrochloride

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical frameworks required for working with...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical frameworks required for working with 2-Amino-6-chloro-3-ethylquinoline hydrochloride. This document transcends standard safety data sheets by integrating mechanistic hazard analysis with self-validating laboratory protocols, ensuring your workflows are both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Profile

To effectively protect yourself, you must understand the causality behind the hazard. 2-Amino-6-chloro-3-ethylquinoline hydrochloride (CAS: 1171188-95-6) [1] is a highly functionalized quinoline derivative frequently utilized as an intermediate in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

The hazard profile of this compound is dictated by two competing physicochemical properties:

  • Lipophilic Core: The substituted quinoline ring is highly lipophilic, a property that typically facilitates rapid dermal and mucosal penetration.

  • Hygroscopic Salt Form: As a hydrochloride salt, the bulk powder is highly water-soluble and hygroscopic.

The Mechanistic Risk: When airborne dust from this compound contacts the ambient moisture of the respiratory tract or the sweat on human skin, it rapidly solvates. This creates a highly concentrated, localized acidic micro-environment that induces immediate irritation and potential chemical burns. Furthermore, the chlorine substituent at the 6-position increases the compound's metabolic stability, elevating the risk of systemic toxicity if absorbed. Therefore, our barrier protection strategy must simultaneously mitigate fine particulate aerosolization and prevent rapid aqueous solvation on the skin[2].

Quantitative Operational Parameters

To ensure reproducibility and safety, all handling environments must be calibrated to the following quantitative specifications before initiating work.

Operational ParameterTarget ValueMechanistic Rationale
LEV Face Velocity 0.4 – 0.6 m/sCaptures aerosolized HCl salt particulates without creating turbulent air vortices that could displace the light powder from the balance.
Ambient Humidity (RH) < 45%Minimizes the hygroscopic clumping of the hydrochloride salt, preventing adherence to spatulas and ensuring accurate stoichiometric dosing.
Inner Glove Thickness ≥ 4 mil (Nitrile)Provides a baseline dermal barrier while maintaining the tactile sensitivity required for micro-analytical weighing.
Outer Glove Thickness ≥ 8 mil (Nitrile/Neoprene)Offers extended chemical breakthrough time against organic solvents (e.g., DCM, DMSO) used during the dissolution phase.

The Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[3][4] and NIOSH guidelines[5], the following PPE matrix is mandatory.

PPE CategorySpecificationCausality & Implementation
Eye/Face Protection ANSI Z87.1-rated indirect-vent chemical goggles.Why: Standard safety glasses lack a facial seal. The fine, hygroscopic dust of the hydrochloride salt can easily bypass side shields, reacting with the moisture of the sclera to cause severe irritation.
Hand Protection Dual-gloving system (Inner: 4 mil Nitrile; Outer: 8 mil Neoprene or Nitrile).Why: Nitrile provides excellent resistance to the free base, but dual layers prevent micro-tears from exposing skin to the acidic salt. The outer glove must be removed immediately if contaminated with solvent to prevent carrier-mediated dermal transport.
Body Protection Flame-resistant (FR) or standard Tyvek lab coat with knit cuffs.Why: Knit cuffs create a physical seal at the wrist, preventing the settling of airborne particulates on the exposed skin between the glove and the sleeve.
Respiratory N95 or P100 particulate half-mask (if handled outside LEV).Why: Prevents the inhalation of the highly irritating hydrochloride dust, which can cause severe upper respiratory tract inflammation[6].

Self-Validating Operational Protocols

Do not merely follow steps; validate them in real-time. The following protocols are designed as self-validating systems to ensure absolute containment.

Protocol A: Anti-Static Weighing and Transfer

The hydrochloride salt is a crystalline powder that easily acquires a triboelectric (static) charge during transfer. If a standard plastic spatula is used, the charged particles will repel, aerosolizing the powder and bypassing primary containment.

  • Step 1: Environmental Validation. Before opening the primary chemical container, hold a calibrated hot-wire anemometer at the sash opening of the Local Exhaust Ventilation (LEV) unit. Validation Check: Proceed only if the face velocity reads between 0.4 and 0.6 m/s.

  • Step 2: Tool Grounding. Utilize grounded stainless-steel spatulas or specialized anti-static polymer tools to dissipate triboelectric charges.

  • Step 3: Taring and Transfer. Place an anti-static weigh boat on the analytical balance. Transfer the solid slowly, keeping the spatula close to the boat to minimize the drop height and subsequent dust generation.

  • Step 4: Decontamination. Once the vessel is sealed, wipe down the exterior of the transfer vial with a damp 70% isopropanol wipe. Validation Check: Visually inspect the wipe; the isopropanol will capture and dissolve any stray hygroscopic particulates that escaped visual detection.

Protocol B: Solvent Dissolution
  • Step 1: Sash Positioning. Transfer the sealed vial to a certified chemical fume hood. Ensure the sash is pulled down to the designated operational mark.

  • Step 2: Order of Addition. Never add the solid powder to the solvent. Doing so causes the powder to float on the solvent's surface tension, forming clumps ("fish-eyes") that trap dry powder inside, while solvent vapors displace the powder into the air.

  • Step 3: Execution. Slowly add the solvent (e.g., Dichloromethane, DMSO) down the interior side of the vessel containing the pre-weighed solid. Causality: This allows capillary action to wet the powder safely from the bottom up, controlling any mild exothermic heat of dissolution and preventing splattering.

Spill Response & Halogenated Waste Disposal

Because 2-Amino-6-chloro-3-ethylquinoline hydrochloride contains a chlorinated quinoline core, its disposal is strictly regulated, particularly when dissolved in organic solvents.

  • Dry Spill Containment: Do not dry sweep, as this will aerosolize the toxic dust. Cover the spill with damp absorbent pads to solvate and trap the powder, then transfer the pads to a sealed hazardous waste bag.

  • EPA Disposal Compliance: Waste containing this compound, especially when mixed with solvents like methylene chloride or trichloroethylene during synthesis, must be classified under EPA guidelines for halogenated organic waste (e.g., EPA Hazardous Waste Code F002 for spent halogenated solvents)[7][8].

  • Segregation: Collect all liquid waste in a clearly labeled, chemically compatible, sealed container designated strictly for Halogenated Organics. Critical: Never mix halogenated waste with non-halogenated streams (like acetone or ethanol), as this can lead to exothermic reactions or the generation of toxic gases in the waste carboy[9].

Operational Workflow Visualization

HandlingWorkflow Start Hazard Assessment: 2-Amino-6-chloro-3-ethylquinoline HCl PPE Don PPE Matrix: Dual Nitrile, Z87.1 Goggles, Knit Cuffs Start->PPE Validation Validate LEV: Confirm Face Velocity 0.4-0.6 m/s PPE->Validation Weighing Anti-Static Weighing: Ground tools to prevent aerosolization Validation->Weighing Dissolution Solvent Dissolution: Add solvent to solid (Fume Hood) Weighing->Dissolution Waste Halogenated Waste Disposal: Strict EPA F002 Compliance Dissolution->Waste

Workflow for the safe handling, validation, and disposal of 2-Amino-6-chloro-3-ethylquinoline HCl.

References

  • NextSDS. "2-Amino-6-chloro-3-ethylquinoline hydrochloride — Chemical Substance Information." nextsds.com. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." osha.gov. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." cdc.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners and Hazardous Waste Management." epa.gov. URL: [Link]

Sources

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